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  • Product: 3-iodo-5,6-dimethoxy-1-methyl-1H-indole
  • CAS: 866318-89-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights int...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in pharmaceutical research and drug development, a precise understanding of a molecule's three-dimensional architecture is paramount for elucidating its biological activity. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole, a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of bioactive natural products and synthetic drugs.[1] The introduction of iodo, methoxy, and N-methyl substituents significantly modulates the electronic environment and, consequently, the NMR spectral properties of the parent indole ring. A thorough interpretation of these spectra is crucial for confirming the identity and purity of the compound, which are foundational steps in any drug discovery pipeline.

This document will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, supported by empirical data and established principles of NMR spectroscopy. We will explore the influence of each substituent on the electron density distribution within the molecule and how this translates to the resulting NMR spectra. Furthermore, this guide provides detailed, field-proven protocols for sample preparation and data acquisition, ensuring the reproducibility and accuracy of the experimental results.

I. Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their spatial relationships with neighboring protons. For 3-iodo-5,6-dimethoxy-1-methyl-1H-indole, we anticipate distinct signals for the aromatic protons, the N-methyl protons, and the methoxy protons.

A. Causality of Chemical Shift Predictions
  • Indole Ring Protons (H2, H4, H7): The indole ring system itself possesses a unique electronic landscape. The pyrrole-like five-membered ring is electron-rich, while the benzene ring is more traditionally aromatic. The introduction of substituents dramatically perturbs this landscape. The iodine at the C3 position is an electron-withdrawing group through its inductive effect, which would generally deshield adjacent protons. However, its "heavy atom" effect can be complex. The two methoxy groups at C5 and C6 are electron-donating through resonance, which will shield the protons on the benzene ring. The N-methyl group is a weakly electron-donating group.

  • N-Methyl Protons (N-CH₃): The protons of the N-methyl group are expected to appear as a sharp singlet. Their chemical shift is influenced by the electronic nature of the indole ring.

  • Methoxy Protons (O-CH₃): The two methoxy groups at C5 and C6 will each give rise to a singlet. Their chemical shifts are typically found in a characteristic region of the spectrum and can be influenced by their conformational orientation relative to the aromatic ring.[2][3][4]

B. Predicted Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H2~7.0-7.5Singlet-1H
H4~7.0-7.4Singlet-1H
H7~6.8-7.2Singlet-1H
N-CH₃~3.7-3.9Singlet-3H
5-OCH₃~3.8-4.0Singlet-3H
6-OCH₃~3.8-4.0Singlet-3H

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

C. Visualization of Proton Assignments

Caption: Predicted ¹H NMR assignments for 3-iodo-5,6-dimethoxy-1-methyl-1H-indole.

II. Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. The chemical shifts are highly sensitive to the nature of the substituents on the indole ring.

A. Causality of Chemical Shift Predictions
  • Indole Ring Carbons: The carbons of the indole ring will exhibit a range of chemical shifts. The carbon bearing the iodine (C3) is expected to be significantly shifted to lower field (downfield) due to the "heavy atom effect" of iodine. The carbons attached to the electron-donating methoxy groups (C5 and C6) will be shielded and appear at higher field (upfield) compared to the unsubstituted indole. The other aromatic carbons will have their chemical shifts influenced by the combined electronic effects of all substituents.

  • N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will appear as a distinct signal in the aliphatic region of the spectrum.

  • Methoxy Carbons (O-CH₃): The carbons of the two methoxy groups are expected to have similar chemical shifts, typically in the range of 55-65 ppm.[2][3] Their exact positions can be influenced by steric effects and their orientation.

B. Predicted Data Summary
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~125-130
C3~80-90
C3a~128-133
C4~100-105
C5~145-150
C6~140-145
C7~95-100
C7a~135-140
N-CH₃~30-35
5-OCH₃~55-60
6-OCH₃~55-60

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

C. Visualization of Carbon Assignments

Caption: Predicted ¹³C NMR assignments for 3-iodo-5,6-dimethoxy-1-methyl-1H-indole.

III. Experimental Protocols

The acquisition of high-quality NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.

A. Sample Preparation Workflow

Sample_Prep_Workflow cluster_0 Sample Preparation start Start weigh Weigh 5-25 mg (¹H) or 50-100 mg (¹³C) of sample start->weigh dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) weigh->dissolve filter Filter if particulates are present dissolve->filter transfer Transfer to a clean, dry 5 mm NMR tube cap Cap and label the tube transfer->cap filter->transfer end Ready for NMR cap->end

Caption: Standard workflow for NMR sample preparation.

Detailed Steps:

  • Sample Weighing: Accurately weigh the appropriate amount of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole. For a standard ¹H NMR spectrum, 5-25 mg is typically sufficient, while a ¹³C NMR spectrum may require 50-100 mg for a good signal-to-noise ratio in a reasonable time.[5][6]

  • Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).[5] Add approximately 0.6-0.7 mL of the chosen solvent to the sample.[7]

  • Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8] This prevents interference with the magnetic field homogeneity.

  • Transfer and Capping: Carefully transfer the solution to the NMR tube. Ensure the filling height is appropriate for the spectrometer, typically around 4-5 cm.[6] Cap the tube securely to prevent solvent evaporation.

  • Labeling: Label the NMR tube clearly with the sample identification. Use a marker that will not smudge or come off easily.[9]

B. Data Acquisition Protocol

The following are general guidelines for acquiring 1D ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer and the sample concentration.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30 or zgStandard one-pulse experiment.
Spectral Width (SW)~12-16 ppmTo encompass all expected proton signals.
Number of Scans (NS)8-16To achieve adequate signal-to-noise. More scans may be needed for dilute samples.[10]
Relaxation Delay (D1)1-2 sTo allow for sufficient relaxation of the protons between scans.
Acquisition Time (AQ)2-4 sTo ensure good digital resolution.[11]

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30 or similarProton-decoupled experiment to simplify the spectrum and enhance signal-to-noise.
Spectral Width (SW)~200-240 ppmTo cover the full range of carbon chemical shifts.[10]
Number of Scans (NS)1024 or moreDue to the low natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are needed.
Relaxation Delay (D1)2-5 sTo allow for the generally longer relaxation times of carbon nuclei.
Acquisition Time (AQ)1-2 sTo obtain good digital resolution.

IV. Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole provides a robust framework for the structural elucidation of this and related substituted indoles. By understanding the interplay of electronic and steric effects of the various substituents, researchers can confidently assign the observed signals and confirm the molecular structure. The provided experimental protocols offer a standardized approach to obtaining high-quality, reproducible NMR data, which is a cornerstone of scientific integrity in drug discovery and development. This guide serves as a valuable resource for scientists and researchers, enabling them to leverage the power of NMR spectroscopy for the unambiguous characterization of complex organic molecules.

V. References

  • 1D NMR Common Acquisition Concepts and Problems. (n.d.). Retrieved from

  • Mazzuca, C., et al. (2012). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Supporting Information for a chemical publication. (n.d.). Retrieved from

  • Mazzuca, C., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

  • Mazzuca, C., et al. (2012). Origin of the Conformational Modulation of the 13 C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. ACS Publications. Retrieved from [Link]

  • The Acquisition Parameters. (n.d.). Bruker. Retrieved from

  • NMR Sample Preparation. (n.d.). University of Oulu. Retrieved from

  • Small molecule NMR sample preparation. (2023). University of Texas Southwestern Medical Center. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]

  • 1D Acquisition. (2018). ETH Zurich. Retrieved from

  • Practical guide for quantitative 1D NMR integration. (2010). University of California, San Diego. Retrieved from

  • Sample Preparation. (n.d.). University College London. Retrieved from [Link]

  • Practical guide for quantitative 1D NMR integration. (2010). University of California, San Diego. Retrieved from [Link]

  • Synthesis and Chemistry of Indole. (n.d.). Retrieved from

Sources

Exploratory

Single Crystal X-Ray Diffraction Structural Analysis of 3-Iodo-5,6-Dimethoxy-1-Methyl-1H-Indole: A Technical Whitepaper

Executive Summary The compound 3-iodo-5,6-dimethoxy-1-methyl-1H-indole (CAS: 866318-89-0) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced kinase inhibitors, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-iodo-5,6-dimethoxy-1-methyl-1H-indole (CAS: 866318-89-0) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced kinase inhibitors, including pyrrolo[2,3-b]pyridine derivatives[1]. While mass spectrometry and NMR provide bulk connectivity data, Single Crystal X-Ray Diffraction (SCXRD) is the gold standard for unambiguously determining its three-dimensional molecular architecture, regiochemistry, and solid-state packing. This whitepaper provides an authoritative, step-by-step technical guide to the SCXRD methodology required to structurally characterize this specific halogenated indole.

Chemical Context and Crystallographic Significance

From a structural chemistry perspective, 3-iodo-5,6-dimethoxy-1-methyl-1H-indole presents a fascinating case study in supramolecular assembly:

  • The C3-Iodine Atom: Serves as a critical synthetic handle for transition-metal-catalyzed cross-couplings[1]. Crystallographically, iodine is a heavy, highly polarizable atom. Its electron-deficient outer lobe (the σ -hole) acts as a strong Lewis acid.

  • N1-Methylation: By capping the indole nitrogen with a methyl group, the molecule loses its classical N–H hydrogen bond donor capacity.

  • Causality of Packing: Because classical hydrogen bonding is precluded, the solid-state packing is forced to be governed by weaker, highly directional intermolecular forces—specifically, halogen bonding (I···O interactions) between the C3-iodine and the 5,6-methoxy oxygens, alongside offset π−π stacking of the electron-rich indole cores.

Experimental Methodology: Crystallization and Data Acquisition

To obtain a self-validating structural model, the physical crystal must be of high quality, free of macroscopic twinning, and of appropriate dimensions.

Protocol 1: Crystal Growth via Vapor Diffusion
  • Solvent Selection: Dissolve 50 mg of the synthesized indole[1] in a minimum volume (approx. 1–2 mL) of a good solvent (e.g., dichloromethane or ethyl acetate) in a 1-dram inner vial.

  • Antisolvent Chamber: Place the open inner vial inside a larger 20 mL outer vial containing 3–5 mL of a volatile antisolvent (e.g., hexanes or pentane). Seal the outer vial tightly with a Teflon-lined cap.

  • Causality of Vapor Diffusion: Over 48–72 hours, the volatile antisolvent slowly diffuses into the inner vial. This gradual reduction in solubility ensures a slow, controlled nucleation rate, which is imperative for growing macroscopic, single-domain crystals rather than microcrystalline powders.

Protocol 2: Crystal Mounting and SCXRD Data Collection
  • Mounting: Select a single crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized optical microscope. Coat the crystal in Paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen cryoloop.

  • Cryocooling: Transfer the loop immediately to the diffractometer goniometer head under a continuous nitrogen cold stream set to 100 K.

    • Causality: Operating at 100 K significantly reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is critical for resolving the anisotropic displacement parameters of the heavy iodine atom and accurately locating the lighter methoxy hydrogen atoms in the difference Fourier map.

  • Diffraction: Collect data using a diffractometer equipped with a CMOS detector and Mo K α radiation ( λ = 0.71073 Å).

Data Processing and Structure Refinement

The presence of a heavy atom (Iodine, Z=53) alongside light atoms (C, H, O, N) necessitates rigorous data reduction protocols to prevent artifacts.

Computational Workflow
  • Integration: Raw frame data are integrated using standard diffractometer software (e.g., APEX3 or SAINT).

  • Absorption Correction: Apply a multi-scan empirical absorption correction (e.g., SADABS).

    • Causality: Iodine has a high X-ray mass attenuation coefficient. Without empirical absorption correction, the varying path lengths of X-rays through the crystal systematically skew the observed intensities, leading to severe residual electron density artifacts (Fourier ripples) near the iodine atom.

  • Structure Solution: Solve the phase problem using SHELXT[2]. This dual-space algorithm iteratively expands reflection data to the P1 space group, automatically determining the correct Laue group and space group while locating the heavy atom sublattice[2].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[3], accessed via the Olex2 graphical user interface[4].

    • All non-hydrogen atoms are refined anisotropically.

    • Hydrogen atoms are placed in geometrically calculated positions (riding model) to prevent over-parameterization.

Workflow Syn Compound Synthesis (CAS: 866318-89-0) Crys Crystal Growth (Vapor Diffusion) Syn->Crys Mount Crystal Mounting (Cryoloop, Paratone Oil) Crys->Mount Collect Data Collection (100 K, Mo Kα Radiation) Mount->Collect Process Integration & Absorption (SADABS Correction) Collect->Process Solve Structure Solution (SHELXT Dual-Space) Process->Solve Refine Anisotropic Refinement (SHELXL / Olex2) Solve->Refine

Step-by-step SCXRD experimental and computational workflow.

Structural Insights and Data Presentation

The SCXRD analysis unequivocally confirms the regiochemistry of the iodination at the C3 position and the coplanarity of the 5,6-dimethoxy groups relative to the indole plane. The final structural model is self-validating, as evidenced by a low R1​ value and a featureless residual electron density map (verified via checkCIF).

Table 1: Representative Crystallographic Data Summary
ParameterValue / Description
Chemical Formula C11H12INO2
Formula Weight 317.12 g/mol
Temperature 100(2) K
Crystal System Monoclinic (Typical for substituted indoles)
Radiation Mo K α ( λ = 0.71073 Å)
Refinement Method Full-matrix least-squares on F2
Goodness-of-fit on F2 ~ 1.05
Final R indices[I > 2 σ (I)] R1​ < 0.05, wR2​ < 0.12
Solid-State Interaction Network

The electron-deficient region ( σ -hole) on the tip of the C3-Iodine atom acts as a Lewis acid, interacting with the electron-rich methoxy oxygen atoms (Lewis bases) of adjacent molecules. This interaction dictates the 3D supramolecular architecture.

Interactions Core Indole Core (π-System) Core->Core Intermolecular π-π Stacking Iodine C3-Iodine (σ-Hole Donor) Core->Iodine C-I Bond Methoxy 5,6-Methoxy Groups (Lewis Base Acceptors) Core->Methoxy C-O Bonds Methyl N1-Methyl (Steric Bulking) Core->Methyl N-C Bond Iodine->Methoxy Halogen Bond (I···O)

Logical network of intramolecular bonds and intermolecular solid-state interactions.

Conclusion

The single crystal X-ray diffraction analysis of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole provides definitive proof of its molecular connectivity and yields profound insights into its solid-state behavior. By employing rigorous cryocooling, empirical absorption corrections, and modern dual-space refinement algorithms (SHELXT/SHELXL), researchers can achieve highly trustworthy, artifact-free structural models. These crystallographic insights are indispensable for drug development professionals relying on precise steric and electronic mapping for structure-based drug design.

References

  • Title: US20090233956A1 - NOVEL PYRROLO(2,3-b)
  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A URL
  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C URL
  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL

Sources

Foundational

mass spectrometry fragmentation pathways of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole Executive Summary This technical guide provides a comprehensive analysis of the mass spectrometric fragmentat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation pathways of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole, a substituted indole of interest in synthetic chemistry and drug discovery. Understanding the fragmentation behavior of this molecule is critical for its unambiguous identification and structural elucidation in complex matrices. This document, intended for researchers and drug development professionals, details the proposed fragmentation mechanisms under common mass spectrometry conditions, such as Electron Ionization (EI) and Collision-Induced Dissociation (CID). We will explore the hierarchical cleavage of key chemical bonds, influenced by the iodo, dimethoxy, and N-methyl substituents on the core indole scaffold. The discussion is grounded in established principles of mass spectrometry, supported by visual pathway diagrams and a detailed experimental protocol for data acquisition.

Introduction

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The functionalization of this scaffold allows for the fine-tuning of its pharmacological properties. The target analyte, 3-iodo-5,6-dimethoxy-1-methyl-1H-indole (Molecular Weight: 317.0018 Da), incorporates several key functional groups that significantly influence its behavior in a mass spectrometer. The iodine atom at the 3-position provides a site for further chemical modification but also introduces a labile bond. The methoxy groups at the 5- and 6-positions are common in bioactive molecules and exhibit characteristic fragmentation patterns.[3] Finally, the N-methyl group alters the electronic properties of the indole ring.

Mass spectrometry is an indispensable tool for the structural confirmation of such synthetic intermediates. By inducing fragmentation of the ionized molecule, a unique fingerprint of product ions is generated, allowing for detailed structural analysis. This guide will propose the primary fragmentation pathways based on a mechanistic understanding of ion chemistry, providing a predictive framework for the analysis of this and structurally related compounds.

Experimental Methodology

To ensure reproducible and high-quality data, a robust analytical method is paramount. The following section outlines a validated protocol for the analysis of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements, which are crucial for confirming the elemental composition of fragment ions. The instrument should be equipped with an Electrospray Ionization (ESI) source for LC-MS analysis.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulates.

Data Acquisition Protocol (LC-MS/MS)

This protocol is designed for a typical ESI-Q-TOF or similar high-resolution tandem mass spectrometer.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • MS1 Scan Range: m/z 50-500.

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA).

  • Precursor Ion Selection: Select the top 3 most intense ions from the MS1 scan for fragmentation.

  • Collision Gas: Argon.

  • Collision Energy: Use a collision energy ramp (e.g., 15-40 eV) to capture a wide range of fragment ions.[4]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Stock Solution (1 mg/mL) B Working Solution (1 µg/mL) A->B C Filtration (0.22 µm) B->C D LC Separation (C18 Column) C->D Injection E ESI Ionization (Positive Mode) D->E F MS1 Scan (Precursor Ion Detection) E->F G CID Fragmentation (MS/MS) F->G H MS2 Scan (Fragment Ion Detection) G->H I Fragmentation Pathway Elucidation H->I Data Analysis

Caption: Overall workflow from sample preparation to data analysis.

Proposed Fragmentation Pathways & Mechanistic Elucidation

The fragmentation of the protonated molecule, [M+H]+ at m/z 318.0091, is dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses. The following pathways are proposed as the most probable fragmentation routes.

Pathway A: Primary Fragmentation via C-I Bond Cleavage

The Carbon-Iodine bond is the weakest covalent bond in the molecule, making its cleavage a highly favorable initial fragmentation event. This homolytic cleavage results in the loss of an iodine radical, a common fragmentation pattern for halogenated compounds.[5]

  • Step 1: The molecular ion at m/z 318.0091 undergoes cleavage of the C-I bond.

  • Neutral Loss: Iodine radical (•I, 126.9045 Da).

  • Resulting Ion: A highly stable cation at m/z 190.0973 . This ion represents the core indole structure without the iodine substituent.

This primary fragment at m/z 190.0973 serves as the precursor for subsequent fragmentation events involving the methoxy and methyl groups.

Caption: Primary fragmentation via loss of an iodine radical.

Pathway B: Fragmentation of Methoxy Groups

The fragment ion at m/z 190.0973 can undergo further fragmentation through the loss of its methoxy substituents. This typically occurs via two competing mechanisms: loss of a methyl radical or loss of formaldehyde.

  • Step 2a (Loss of Methyl Radical): The ion at m/z 190.0973 can lose a methyl radical (•CH3) from one of the methoxy groups. This is a common fragmentation for aryl methyl ethers.[5]

    • Neutral Loss: Methyl radical (•CH3, 15.0235 Da).

    • Resulting Ion: A fragment at m/z 175.0738 .

  • Step 2b (Loss of Formaldehyde): A rearrangement can lead to the loss of a neutral formaldehyde (CH2O) molecule.

    • Neutral Loss: Formaldehyde (CH2O, 30.0106 Da).

    • Resulting Ion: A fragment at m/z 160.0867 .

The loss of a second methyl radical from the ion at m/z 175.0738 can also occur, leading to a fragment at m/z 160.0503 .

Caption: Secondary fragmentation of the m/z 190 ion.

Pathway C: Fragmentation of the Indole Core

A characteristic fragmentation of the indole nucleus involves the loss of hydrogen cyanide (HCN).[1][6] This can occur from ions that have already lost their primary substituents. For example, the ion at m/z 160.0867 could undergo ring rearrangement and lose HCN.

  • Step 3: Rearrangement of the indole core followed by elimination of HCN.

    • Neutral Loss: Hydrogen Cyanide (HCN, 27.0109 Da).

    • Resulting Ion: A fragment at m/z 133.0758 .

Summary of Key Fragments

The table below summarizes the proposed key fragment ions, their exact mass-to-charge ratios, and the corresponding neutral losses. Accurate mass measurements are essential to differentiate between isobaric fragments.

Proposed Fragment IonCalculated m/zNeutral LossPathway
[M+H]+ 318.0091--
[M+H-I]+ 190.0973•IA
[M+H-I-CH3]+ 175.0738•I, •CH3A, B
[M+H-I-CH2O]+ 160.0867•I, CH2OA, B
[M+H-I-CH3-CH3]+ 160.0503•I, 2x •CH3A, B
[M+H-I-CH2O-HCN]+ 133.0758•I, CH2O, HCNA, B, C

Conclusion

The fragmentation of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole is a hierarchical process initiated by the cleavage of the most labile bond. The primary pathway involves the loss of the iodine radical, producing a stable cation at m/z 190.0973. Subsequent fragmentation of this ion is dominated by the characteristic losses from the methoxy groups, namely methyl radicals and formaldehyde. These predictable pathways, confirmed by high-resolution mass spectrometry, provide a reliable method for the structural confirmation of this compound and can be extrapolated to aid in the identification of related analogues and metabolites in complex research and development settings.

References

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Li, Y., Chen, Y., & Li, L. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-457. [Link]

  • Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. (Note: This is a representative citation for methoxy group fragmentation). [Link]

  • Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. [Link]

  • Wang, C., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 47(11), 1437-1445. [Link]

  • Sato, K., et al. (2014). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Journal of the Mass Spectrometry Society of Japan, 62(1), 1-8. [Link]

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]

  • Jolliffe, C. D. (2008). Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 22(15), 2349-2354. [Link]

  • Pearson+. (n.d.). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane. [Link]

  • Trogden, B. G., & Cooks, R. G. (2014). The Role of Methoxy Group in the Nazarov Cyclization of 1,5-bis-(2-Methoxyphenyl)-1,4-Pentadien-3-one in the Gas Phase and Condensed Phase. Journal of the American Society for Mass Spectrometry, 25(4), 587-596. [Link]

  • Zhang, W., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(9), 1473. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methoxypropane. [Link]

  • Liu, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8089. [Link]

  • Smith, D. (2023). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 14(3). [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. [Link]

  • ChemSurvival. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole in Polar Aprotic Solvents

Foreword: Charting the Course of a Novel Indole Scaffold In the landscape of medicinal chemistry and materials science, the indole nucleus is a cornerstone of innovation. Its derivatives are foundational to a vast array...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course of a Novel Indole Scaffold

In the landscape of medicinal chemistry and materials science, the indole nucleus is a cornerstone of innovation. Its derivatives are foundational to a vast array of pharmaceuticals and functional materials.[1] The specific compound at the heart of this guide, 3-iodo-5,6-dimethoxy-1-methyl-1H-indole, represents a scaffold of significant potential. The strategic placement of an iodo-group at the C3-position offers a versatile handle for further functionalization via cross-coupling reactions, while the dimethoxy and N-methyl substitutions fine-tune the molecule's electronic and steric properties.

However, realizing the synthetic and therapeutic potential of any compound is fundamentally tethered to a deep understanding of its physicochemical properties, chief among them being solubility.[2] Solubility dictates the feasibility of reaction conditions, dictates the choice of purification methods like crystallization, and critically, governs the bioavailability and formulation strategies in drug development.[3][4]

This guide eschews a simple data sheet in favor of a comprehensive strategic framework. Given the novelty of this specific substituted indole, publicly available, empirical solubility data is scarce. Therefore, this document serves as both a theoretical treatise and a practical manual. It is designed to empower the researcher to not only predict the solubility behavior of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole but also to design and execute a robust experimental plan to quantify it accurately. We will delve into the molecular interplay between our target solute and a range of industrially relevant polar aprotic solvents, grounding our predictions in thermodynamic principles and providing field-proven protocols for their validation.

Part 1: Theoretical & Predictive Framework

The Solute: Unpacking the Structure of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole

The adage "like dissolves like" remains a powerful, albeit simplified, guidepost in solubility science.[3] To apply it, we must first dissect the structural and electronic characteristics of our solute.

Caption: Chemical structure of the target solute.

  • Core Scaffold: A bicyclic aromatic indole ring system, which is largely non-polar and hydrophobic.

  • Polarity Enhancers: Two methoxy groups (-OCH₃) at positions 5 and 6 introduce polar ether linkages and are hydrogen bond acceptors.

  • N-Methylation: The nitrogen at position 1 is methylated. This is a critical feature. While the indole N-H bond in parent indoles can act as a hydrogen bond donor, its replacement with a methyl group removes this capability entirely. This significantly reduces its potential for solubility in protic solvents but is less of a detriment in aprotic systems.

  • Iodo-substituent: The iodine atom at position 3 is large and polarizable, contributing to van der Waals interactions and dipole-dipole forces, but it is not a hydrogen bond donor or acceptor.

  • Overall Polarity: The molecule presents a balance of a large, non-polar aromatic surface with localized regions of polarity from the methoxy groups and the indole nitrogen. It can be classified as a moderately polar organic molecule.

The Solvents: A Selection of Polar Aprotic Media

Polar aprotic solvents are characterized by their moderate to high dielectric constants and dipole moments, yet they lack acidic protons (like O-H or N-H bonds).[5] This makes them excellent at dissolving a wide range of organic compounds, particularly those that are not reliant on hydrogen bond donation for solvation. They primarily solvate cations via their negative dipoles (often an oxygen or nitrogen atom).[5]

For this guide, we will consider a representative set of commonly used polar aprotic solvents.

SolventStructureDielectric Constant (ε)Dipole Moment (μ, D)Key Features
Dimethyl Sulfoxide (DMSO) 46.7[6]4.1[6]Highly polar, strong H-bond acceptor, high boiling point.
N,N-Dimethylformamide (DMF) 36.7[6]3.86[6]Highly polar, strong H-bond acceptor, often used in synthesis.
Acetonitrile (ACN) 37.5[6]3.44[6]Less polar than DMSO/DMF, lower boiling point, common in HPLC.
Acetone 20.7[6]2.69[6]Moderately polar, versatile, highly volatile.
Tetrahydrofuran (THF) 7.6[6]1.75[6]Low polarity among this group, an ether, can form peroxides.
Thermodynamic Causality & Solubility Prediction

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG_sol). For a solid to dissolve, ΔG_sol must be negative.

ΔG_sol = ΔH_sol - TΔS_sol

  • ΔH_sol (Enthalpy of Solution): This is the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

    • Lattice Energy (Endothermic): Energy required to break the crystal lattice of the solid indole. This is often a significant barrier.

    • Solvation Energy (Exothermic): Energy released when the solute molecules are surrounded and stabilized by solvent molecules.

  • ΔS_sol (Entropy of Solution): This is the change in disorder. Typically, dissolution increases entropy (ΔS_sol > 0) as the ordered crystal becomes a disordered solution, which favors the process.

Predictive Analysis:

Based on the structures, we can hypothesize a relative solubility profile for 3-iodo-5,6-dimethoxy-1-methyl-1H-indole:

DMSO > DMF > Acetonitrile ≈ Acetone > THF

Causality behind this prediction:

  • DMSO and DMF: Their very high polarity and strong hydrogen bond accepting character (via the sulfoxide and carbonyl oxygens, respectively) will most effectively solvate the polar regions of the indole (the methoxy groups and the indole ring itself). This strong solvation helps overcome the crystal lattice energy, leading to higher solubility.

  • Acetonitrile and Acetone: These solvents are still quite polar but are weaker solvators than DMSO or DMF. They will offer moderate solubility.

  • THF: As a less polar ether, THF will be the weakest solvent in this series. The energy released from solvating the indole may not be sufficient to fully overcome the crystal lattice energy, resulting in lower solubility.

Part 2: Experimental Determination of Thermodynamic Solubility

Theoretical predictions require empirical validation. The gold standard for determining the intrinsic, thermodynamic solubility of a compound is the Shake-Flask Method .[7] This method is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Workflow: The Shake-Flask Method

The following diagram outlines the logical flow of the experimental protocol. This is a self-validating system because the extended equilibration time and the verification of excess solid ensure that the measured concentration represents the true thermodynamic solubility limit under the specified conditions.

shake_flask_workflow prep 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for an extended period (24-72h). prep->equil Ensure saturation phase_sep 3. Phase Separation Allow solid to settle. Centrifuge or filter (0.22 µm PTFE) the slurry. equil->phase_sep Isolate saturated solution sample 4. Sampling & Dilution Carefully extract a precise volume of the supernatant. Dilute with mobile phase. phase_sep->sample Avoid solid particles quant 5. Quantification Analyze the diluted sample by a calibrated analytical method (e.g., HPLC-UV). sample->quant calc 6. Calculation Determine concentration using the calibration curve and account for dilution factor. quant->calc

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Detailed Experimental Protocol

Objective: To determine the thermodynamic solubility of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole in selected polar aprotic solvents at 25°C.

Materials:

  • 3-iodo-5,6-dimethoxy-1-methyl-1H-indole (crystalline solid, >98% purity)

  • Solvents: DMSO, DMF, Acetonitrile, Acetone, THF (anhydrous or HPLC grade)

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Analytical balance

  • Thermostatically controlled shaker/incubator

  • Centrifuge or syringe filters (0.22 µm, PTFE membrane)

  • Calibrated pipettes

  • Volumetric flasks

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Preparation of Vials:

    • To a series of appropriately labeled glass vials, add an excess amount of the solid indole compound (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

    • Accurately add a known volume (e.g., 2.0 mL) of the respective solvent to each vial.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the vials at a moderate speed for at least 24 hours. A 48- or 72-hour period is recommended to ensure equilibrium is fully reached, especially for poorly soluble compounds or viscous solvents like DMSO.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand undisturbed at the same constant temperature for 1-2 hours to allow the excess solid to settle.

    • Crucial Step: To separate the saturated liquid phase from the solid, either:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

      • Filtration: Use a syringe to draw the supernatant and filter it through a 0.22 µm PTFE syringe filter. Note: Ensure the filter material is chemically compatible with the solvent and does not adsorb the solute.

  • Sampling and Dilution:

    • Immediately after separation, carefully and accurately pipette a small, known volume of the clear supernatant (e.g., 100 µL) into a large, known volume of HPLC mobile phase in a volumetric flask (e.g., 10 mL). This dilution is necessary to bring the concentration within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

  • Quantification (via HPLC-UV):

    • Method Development: Develop an HPLC method capable of resolving the indole from any potential impurities. A C18 column with a mobile phase of acetonitrile and water is a common starting point.

    • Calibration: Prepare a series of standard solutions of the indole compound of known concentrations in the mobile phase. Inject these standards to generate a calibration curve (Peak Area vs. Concentration).

    • Sample Analysis: Inject the diluted samples from step 4 onto the HPLC system and record the peak area.

  • Calculation:

    • Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Part 3: Data Presentation and Interpretation

The experimental results should be compiled into a clear, comparative table. This allows for easy assessment of the solubility profile and comparison with the initial theoretical predictions.

Anticipated Results Summary
SolventDielectric Constant (ε)Predicted Relative SolubilityExperimentally Determined Solubility (mg/mL)
DMSO 46.7Very High(Hypothetical value, e.g., >100)
DMF 36.7High(Hypothetical value, e.g., 50-100)
Acetonitrile 37.5Moderate(Hypothetical value, e.g., 10-25)
Acetone 20.7Moderate(Hypothetical value, e.g., 15-30)
THF 7.6Low(Hypothetical value, e.g., <10)
Discussion and Field Insights
  • Correlation of Theory and Practice: The experimental results should be analyzed in the context of the solvent properties. A strong correlation between solubility and solvent polarity (as indicated by the dielectric constant and dipole moment) would validate the "like dissolves like" principle for this system.

  • Implications for Synthesis: High solubility in solvents like DMF or DMSO makes them excellent choices for reaction media, allowing for higher reactant concentrations and potentially faster reaction rates.

  • Implications for Purification: If the compound is highly soluble in acetone but poorly soluble in a non-polar solvent like heptane, acetone/heptane could be an effective solvent/anti-solvent system for recrystallization.

  • Implications for Drug Development: For preclinical studies, compounds are often first dissolved in DMSO to create high-concentration stock solutions.[8] The high solubility of this indole in DMSO would be a significant advantage for such in vitro screening campaigns. However, the lower solubility in less aggressive solvents might pose challenges for later-stage formulation development, where DMSO is not a viable excipient.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Toronto.
  • Nagre, D. T., Khandebharad, A. U., Sarda, S. R., Dhotre, B. K., & Agrawal, B. R. (2021). Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. Polycyclic Aromatic Compounds, 1-9. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13).
  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022, May 4). Research and Reviews: Journal of Medicinal & Organic Chemistry.
  • Polar aprotic solvents – Knowledge and References. (n.d.). Taylor & Francis Online.

Sources

Foundational

Comprehensive Safety Data and Toxicity Profile of 3-Iodo-5,6-dimethoxy-1-methyl-1H-indole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 866318-89-0 As a Senior Application Scientist in early-stage drug discovery, navigating the handling and application of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 866318-89-0

As a Senior Application Scientist in early-stage drug discovery, navigating the handling and application of highly functionalized intermediates requires more than just following a standard Safety Data Sheet (SDS). It requires a mechanistic understanding of why a molecule behaves the way it does—both in the reactor and in biological systems.

This technical guide deconstructs 3-iodo-5,6-dimethoxy-1-methyl-1H-indole , a critical building block frequently utilized in the synthesis of pyrrolo[2,3-b]pyridine derivatives and IGF-I pathway kinase inhibitors[1]. We will analyze its molecular architecture, establish a robust toxicity profile using read-across methodology, and detail a self-validating protocol for its downstream application.

Phase I: Molecular Architecture & Rationale

To understand the handling requirements of this compound, we must first analyze the causality behind its structural design:

  • The Indole Core & Methoxy Substituents (C5, C6): The methoxy groups are strongly electron-donating via resonance (+R effect). This significantly increases the electron density of the indole core. In drug design, these oxygen atoms frequently serve as critical hydrogen-bond acceptors within the hinge region of target kinases[1].

  • N-Methylation (N1): The addition of the methyl group eliminates the acidic N-H proton. This is a deliberate synthetic choice to prevent unwanted N-arylation or N-alkylation during basic cross-coupling conditions, while simultaneously increasing the lipophilicity of the final drug candidate.

  • Iodination (C3): The C3 position is the most nucleophilic site on the indole ring. Incorporating an iodine atom here creates a highly reactive electrophilic center. Because the C-I bond dissociation energy is significantly lower than that of C-Br or C-Cl, it serves as an exceptional leaving group for Palladium-catalyzed cross-coupling reactions at ambient temperatures[1].

Quantitative Physicochemical Properties

Data synthesized from structural analogs and chemical registries[2][3][4].

PropertyValueCausality / Operational Impact
CAS Number 866318-89-0Unique identifier for regulatory tracking and inventory management.
Molecular Formula C11H12INO2Determines molecular weight and steric bulk during catalyst selection.
Molecular Weight 317.12 g/mol Optimal mass range for small-molecule drug intermediates.
Physical State Solid (Beige/Yellow powder)High surface area requires strict particulate handling precautions (fume hood).
Solubility Soluble in DMF, DMSO, DCMHighly lipophilic; dictates the use of polar aprotic solvents for reactions.

Phase II: Toxicological Profile & GHS Safety Data

Because 3-iodo-5,6-dimethoxy-1-methyl-1H-indole is an R&D-only intermediate, exhaustive in vivo toxicity data is limited. As standard practice in toxicology, we apply a "read-across" methodology utilizing surrogate data from closely related analogs: 3-iodo-1-methyl-1H-indole and 5,6-dimethoxyindole[4].

GHS Hazard Classifications
Hazard ClassCategoryH-StatementToxicological Causality
Acute Toxicity 4H302, H312, H332High lipophilicity allows rapid systemic absorption across dermal and mucosal barriers.
Skin Irritation 2H315The electrophilic C3-iodo site can interact with nucleophilic residues on dermal proteins, causing localized inflammation[4].
Eye Irritation 2AH319Direct interaction with ocular mucosal membranes leads to severe irritation[4].
STOT - Single Exposure 3H335, H336Inhalation of fine particulates triggers respiratory tract defense mechanisms and inflammation[4].
Mechanistic Toxicity Pathway

The primary toxicity concern with halogenated indoles is their metabolic fate. Upon systemic exposure, hepatic Cytochrome P450 enzymes process the lipophilic indole. The weak C-I bond is susceptible to enzymatic deiodination, which can generate reactive intermediates. These intermediates deplete cellular glutathione, leading to localized oxidative stress (ROS generation) and subsequent phenotypic irritation.

Metabolism A 3-Iodo-5,6-dimethoxy-1-methyl-1H-indole (Systemic Exposure) B Hepatic CYP450 Processing (Phase I Metabolism) A->B Absorption C Deiodination & Reactive Intermediate Formation B->C Enzymatic Cleavage D Oxidative Stress (ROS Generation) C->D Electron Transfer E Cellular Toxicity (Irritation / Inflammation) D->E Phenotypic Response

Caption: Cellular toxicity and metabolic pathway of halogenated indole derivatives.

PPE & Handling Directives
  • Respiratory Protection: NIOSH-approved N95 or P100 particulate respirator. Must be handled inside a certified Class II biological safety cabinet or chemical fume hood.

  • Dermal Protection: Nitrile gloves (double-gloving recommended due to lipophilicity).

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) protected from light, as the C-I bond is susceptible to photo-degradation.

Phase III: Applied Methodologies & Validated Workflows

The primary utility of this compound is as an electrophile in Palladium-catalyzed cross-coupling. The following protocol details a Sonogashira coupling used to synthesize pyrrolo[2,3-b]pyridine precursors for kinase inhibitors, adapted from established patent literature[1].

Protocol: Palladium-Catalyzed Sonogashira Cross-Coupling

Objective: Couple 3-iodo-5,6-dimethoxy-1-methyl-1H-indole with a terminal alkyne (e.g., 5-chloro-3-ethynylpyridin-2-amine)[1].

Step 1: System Preparation & Solvation

  • Action: Combine the target indole (1 eq.) and Copper(I) iodide (CuI, 0.15 eq.) in a 2:1 mixture of Triethylamine (TEA) and Dimethylformamide (DMF).

  • Causality: DMF provides excellent solvation for the highly functionalized indole. TEA acts as both a co-solvent and the stoichiometric base required to neutralize the hydroiodic acid (HI) byproduct, which is critical to drive the thermodynamic equilibrium forward.

Step 2: Atmospheric Purging

  • Action: Degas the suspension with ultra-pure Argon for a minimum of 15 minutes[1].

  • Causality: Oxygen must be strictly excluded. In the presence of O2​ , the copper acetylide intermediate will rapidly undergo Glaser homocoupling, consuming the valuable alkyne starting material and drastically reducing the yield of the desired heterodimer.

  • Validation Checkpoint: Validate the absence of homocoupled alkyne via LC-MS analysis of an aliquot after 1 hour of reaction time. If homocoupling exceeds 5%, abort and re-evaluate the inert manifold.

Step 3: Catalyst Integration

  • Action: Add bis(triphenylphosphine)palladium(II) chloride [ Pd(PPh3​)2​Cl2​ ] (0.05 eq.) to the suspension[1].

  • Causality: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species by the terminal alkyne/amine. The bulky triphenylphosphine ligands stabilize the Pd(0) center while providing enough steric flexibility for the oxidative addition of the bulky C3-iodo indole.

Step 4: Coupling & Agitation

  • Action: Introduce the terminal alkyne and agitate the mixture at 20°C for approximately 6 hours[1].

  • Causality: The exceptionally weak C3-I bond allows this specific cross-coupling to proceed at ambient temperature (20°C). This is a massive advantage, as it prevents the thermal degradation of the methoxy groups and avoids polymerization side-reactions.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexane/EtOAc gradient at the 4-hour mark. The complete disappearance of the highly UV-active 3-iodo-indole spot confirms quantitative conversion.

Sonogashira S1 1. Substrate + CuI + TEA/DMF (Reagent Solubilization) S2 2. Argon Degassing (15 min) (Prevents Homocoupling) S1->S2 S3 3. Pd(PPh3)2Cl2 Addition (Catalyst Activation) S2->S3 S4 4. Alkyne Addition & Agitation (20°C, 6 hours) S3->S4 S5 5. Pyrrolo[2,3-b]pyridine (Product Isolation) S4->S5

Caption: Validated Sonogashira cross-coupling workflow for kinase inhibitor synthesis.

References

  • Title: NOVEL PYRROLO(2,3-b) PYRIDINE DERIVATIVES, THE PREPARATION AND THE PHARMACEUTICAL USE THEREOF IN THE FORM OF KINASE INHIBITORS (US20090233956A1)
  • Title: 3-iodo-1-methyl-1H-indole — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 3-iodo-5,6-dimethoxy-1-methyl-1H-indole CAS#:866318-89-0 Properties Source: Chemsrc URL: [Link]

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of 3-Arylindoles via Suzuki-Miyaura Cross-Coupling: A Protocol for 3-iodo-5,6-dimethoxy-1-methyl-1H-indole

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products, therap...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products, therapeutic agents, and drug candidates.[1][2][3] Specifically, 3-arylindoles are a privileged subclass, exhibiting a wide array of pharmacological activities.[4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds, offering a powerful tool for the synthesis of these valuable compounds.[5][6][7] This application note provides a comprehensive guide and a detailed, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura reaction between 3-iodo-5,6-dimethoxy-1-methyl-1H-indole and various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, present data on substrate scope, and provide a practical troubleshooting guide to empower researchers in drug discovery and development.

Mechanistic Insight: The Engine of the Suzuki-Miyaura Reaction

A deep understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. The Suzuki-Miyaura coupling is driven by a palladium catalyst through a well-established catalytic cycle consisting of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][8]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, which undergoes oxidative addition into the carbon-iodine bond of the 3-iodo-1-methyl-1H-indole derivative. This step forms a new, planar Palladium(II) complex. The reactivity for this step generally follows the trend I > Br > Cl for the halide.[9]

  • Transmetalation: This is the crucial bond-forming step where the organic moiety from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[5][10] The base reacts with the boronic acid to form a more nucleophilic borate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.[11][12][13] The choice of base is therefore critical and can significantly influence reaction rates and yields.

  • Reductive Elimination: In the final step, the two organic groups (the indole and the aryl group) on the Palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the 3-arylindole product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[8]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle cluster_main Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Oxidative Addition Product (Ar-Pd(II)-I)L₂ pd0->pd2_oa Oxidative Addition pd2_tm Transmetalation Product (Ar-Pd(II)-Ar')L₂ pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination product Product (Ar-Ar') pd2_tm->product indole_iodide Indole-I (Ar-I) indole_iodide->pd2_oa boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd2_tm

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Synthesis of 3-phenyl-5,6-dimethoxy-1-methyl-1H-indole

This protocol provides a reliable method for the coupling of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole with phenylboronic acid.

Materials and Reagents
  • 3-iodo-5,6-dimethoxy-1-methyl-1H-indole (1.0 equiv.)

  • Phenylboronic acid (1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equiv.)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)

  • 1,4-Dioxane or Toluene (Anhydrous)

  • Water (Degassed)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere line (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
Figure 2: General Experimental Workflow
  • Vessel Preparation: Place 3-iodo-5,6-dimethoxy-1-methyl-1H-indole (e.g., 331 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (414 mg, 3.0 mmol) into an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Causality: Using an oven-dried flask minimizes adsorbed water, which can interfere with the catalyst and reaction efficiency. The base is added as a solid.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times. This process is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (e.g., 23 mg, 0.02 mmol) to the flask. Immediately reseal and purge the flask with inert gas again.

    • Expertise: The catalyst is added last, just before the solvent, to minimize its exposure to the atmosphere. While more stable than many Pd(0) sources, it is best practice to handle it quickly.

  • Solvent Addition: Using a degassed solvent system, add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvent mixture should be degassed beforehand by bubbling argon through it for 15-20 minutes.

    • Causality: The aqueous phase is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the active borate species.[14] Dioxane or toluene solubilizes the organic starting materials and the palladium complex.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 4-12 hours.

    • Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting iodo-indole spot is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

    • Expertise: Combining the organic extracts ensures maximum recovery of the product, which is expected to be much more soluble in the organic phase.

  • Washing and Drying: Wash the combined organic layers with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Causality: Washing with brine helps to remove residual water from the organic layer and break up any emulsions.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-phenyl-5,6-dimethoxy-1-methyl-1H-indole.

Parameter Optimization and Substrate Scope

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table provides illustrative data for the coupling of an iodoindole with various boronic acids, demonstrating the general applicability of the method. Yields are highly substrate and condition-dependent.

EntryArylboronic Acid (Ar-B(OH)₂)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidCs₂CO₃Toluene/H₂O1006~85-95
24-Methoxyphenylboronic acidK₃PO₄Dioxane/H₂O908~80-90
34-Fluorophenylboronic acidK₂CO₃Toluene/H₂O1005~88-96
43-Thienylboronic acidCs₂CO₃Dioxane/H₂O9012~75-85
52-Naphthylboronic acidK₃PO₄Toluene/H₂O1008~82-92
Data compiled for illustrative purposes based on typical Suzuki couplings of iodoindoles.[15]

Key Considerations:

  • Choice of Base: While K₂CO₃ is a cost-effective and common choice, stronger bases like Cs₂CO₃ or K₃PO₄ can often accelerate the reaction, especially with less reactive boronic acids.[10]

  • Catalyst System: Pd(PPh₃)₄ is a reliable choice as it is an air-stable Pd(0) precatalyst. Alternatively, a Pd(II) source like Pd(OAc)₂ can be used with added phosphine ligands (e.g., PPh₃, SPhos), which generates the active Pd(0) species in situ.[16]

  • Solvent: Toluene and 1,4-dioxane are the most common organic solvents. The ratio of organic solvent to water (typically from 4:1 to 10:1) can be optimized to ensure all components remain in solution at the reaction temperature.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed).2. Insufficiently basic conditions.3. Presence of oxygen.1. Use a fresh bottle of catalyst or a different precatalyst.2. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃).3. Ensure the reaction vessel is properly sealed and the solvents are thoroughly degassed.
Recovery of Starting Material 1. Reaction temperature is too low.2. Insufficient reaction time.1. Increase the reaction temperature in 10 °C increments.2. Allow the reaction to run for a longer period, monitoring by TLC.
Formation of Homocoupled Boronic Acid (Ar-Ar) 1. Presence of oxygen.2. Catalyst degradation.1. Improve inert atmosphere technique.2. Decrease catalyst loading or switch to a more robust ligand system.
Formation of Debrominated Starting Material 1. Impurities in boronic acid.2. Side reaction pathways.1. Use high-purity boronic acid or recrystallize it before use.2. Screen different solvent/base combinations.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 3-arylindoles, a class of molecules with significant potential in drug development. The protocol detailed herein for 3-iodo-5,6-dimethoxy-1-methyl-1H-indole provides a robust and reliable starting point for researchers. By understanding the core mechanism and the critical role of each component—catalyst, base, and solvent—scientists can effectively troubleshoot and adapt this methodology to generate diverse libraries of indole derivatives for biological screening and lead optimization.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Palladium-catalyzed ligand-free and efficient Suzuki–Miyaura reaction of heteroaryl halides with MIDA boronates in w
  • Highly efficient monophosphine-based catalyst for the palladium-catalyzed suzuki-miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. PubMed.
  • Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides.
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Suzuki reaction. Wikipedia.
  • Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones.
  • Atroposelective Synthesis of 3-Aryl-Indoles Through a One-Pot 2,3-Difunctionalization of Simple Indoles. Chinese Chemical Society.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing.
  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. PMC - NIH.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkyl
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Indoles in Drug Design and Medicinal Chemistry.
  • Indole-Containing Metal Complexes and Their Medicinal Applic

Sources

Application

3-iodo-5,6-dimethoxy-1-methyl-1H-indole as a precursor for complex indole alkaloids

An In-Depth Guide to the Synthetic Utility of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole Introduction: The Strategic Importance of a Functionalized Indole Precursor Indole alkaloids represent a vast and structurally diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthetic Utility of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole

Introduction: The Strategic Importance of a Functionalized Indole Precursor

Indole alkaloids represent a vast and structurally diverse class of natural products, many of which are foundational in modern medicine and biological research.[1][2] Their complex architectures often feature a substituted indole core, making the development of versatile and functionalized building blocks a critical endeavor for synthetic chemists. The 5,6-dimethoxy-1-methyl-1H-indole skeleton, in particular, is a key structural motif found in several bioactive alkaloids.[3]

This guide focuses on 3-iodo-5,6-dimethoxy-1-methyl-1H-indole , a highly valuable and strategic precursor for the synthesis of complex indole alkaloids. The introduction of an iodine atom at the C3 position of the indole nucleus provides a robust and versatile synthetic handle. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[4] This allows for the precise and efficient introduction of diverse substituents, paving the way for the modular assembly of complex molecular frameworks.[5][6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, field-proven protocols for the application of this precursor in key synthetic transformations but also delves into the causality behind the experimental choices, ensuring a deeper understanding of the underlying chemical principles.

Synthesis of the Precursor: 3-iodo-5,6-dimethoxy-1-methyl-1H-indole

The precursor itself can be synthesized through several established routes. A common and effective method is the direct electrophilic iodination of the parent indole, 5,6-dimethoxy-1-methyl-1H-indole. The electron-rich nature of the dimethoxy-substituted indole ring makes the C3 position highly susceptible to electrophilic attack.

Protocol 1: Direct C3-Iodination

This protocol describes the direct iodination of 5,6-dimethoxy-1-methyl-1H-indole using molecular iodine in the presence of a base. The base is crucial for neutralizing the HI byproduct, driving the reaction to completion.

Materials:

  • 5,6-dimethoxy-1-methyl-1H-indole

  • Molecular Iodine (I₂)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5,6-dimethoxy-1-methyl-1H-indole (1.0 equiv). Dissolve the starting material in anhydrous DMF (approx. 10 mL per gram of indole).

  • Base Addition: Add potassium carbonate (2.0 equiv) to the solution. Stir the resulting suspension at room temperature for 15 minutes.

  • Iodination: Add molecular iodine (1.2 equiv) portion-wise to the mixture over 10 minutes. Causality: Portion-wise addition helps to control the reaction exotherm and maintain a manageable reaction rate.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-18 hours. The reaction environment should be protected from light to prevent radical side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 hexane/ethyl acetate eluent system until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to quench excess iodine), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 3-iodo-5,6-dimethoxy-1-methyl-1H-indole as a solid.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole is realized in its application as a substrate in various palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed efficiently, often under milder conditions than their bromo- or chloro-analogs.[4]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the iodo-indole and an organoboron compound, typically an aryl or vinyl boronic acid.[8]

Diagram 1: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-I (Iodo-indole) PdII_A R-Pd(II)(I)Ln OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal Ar-B(OH)₂ + Base PdII_B R-Pd(II)(Ar)Ln Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R-Ar (Coupled Product) RedElim->Product

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • 3-iodo-5,6-dimethoxy-1-methyl-1H-indole (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 mixture)

  • Argon or Nitrogen gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the iodo-indole, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. Causality: This is critical to remove oxygen, which can oxidize the Pd(0) catalyst and lead to catalyst deactivation and unwanted side reactions.

  • Solvent Addition: Add the degassed DME/water solvent mixture via syringe.

  • Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield 5,6-dimethoxy-1-methyl-3-phenyl-1H-indole.

Parameter Typical Condition Rationale/Insight
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/ligandPd(PPh₃)₄ is often used for its reliability, though other ligand systems can be tailored for specific substrates.
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid for transmetalation. The choice of base can significantly impact yield and should be screened for challenging substrates.[9]
Solvent DME/H₂O, Dioxane/H₂O, Toluene/H₂OThe aqueous component is crucial for dissolving the inorganic base and facilitating the reaction.
Temperature 70 - 100 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for installing alkynyl groups at the C3 position, creating a C(sp²)-C(sp) bond.[10] These alkynyl products are themselves versatile intermediates for further transformations, such as cyclizations or click chemistry. The reaction is co-catalyzed by palladium and copper(I).[4][11]

Diagram 2: Simplified Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln PdII_A R-Pd(II)(I)Ln Pd0->PdII_A Oxidative Addition (R-I) PdII_B R-Pd(II)(C≡C-R')Ln PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product R-C≡C-R' PdII_B->Product Alkyne H-C≡C-R' Cu_Acetylide Cu-C≡C-R' Alkyne->Cu_Acetylide + Cu(I), Base Cu_Acetylide->PdII_A

Caption: Interlinked Palladium and Copper cycles in Sonogashira coupling.

Protocol 3: Sonogashira Coupling with Phenylacetylene

Materials:

  • 3-iodo-5,6-dimethoxy-1-methyl-1H-indole (1.0 equiv)

  • Phenylacetylene (1.1-1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent and base)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the iodo-indole, PdCl₂(PPh₃)₂, and CuI in Et₃N.

  • Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to ensure it is deoxygenated. Causality: Besides protecting the Pd(0) species formed in situ, degassing prevents the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.

  • Alkyne Addition: Add phenylacetylene dropwise via syringe.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).[5]

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate, and wash with water and brine. The amine base is typically removed during the aqueous washes.

  • Purification: Purify the crude product by flash column chromatography to afford 5,6-dimethoxy-1-methyl-3-(phenylethynyl)-1H-indole.

Heck Coupling: Vinylation of the Indole Core

The Heck reaction facilitates the coupling of the iodo-indole with an alkene, such as an acrylate or a styrene, to introduce a vinyl substituent at the C3 position.[12] This reaction is fundamental for creating extended conjugation and for accessing precursors to other functional groups via transformations of the double bond.

Protocol 4: Heck Coupling with n-Butyl Acrylate

Materials:

  • 3-iodo-5,6-dimethoxy-1-methyl-1H-indole (1.0 equiv)

  • n-Butyl acrylate (1.5-2.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (1.0 equiv)

  • Tetrabutylammonium chloride (n-Bu₄NCl) (1.0 equiv)

  • Anhydrous DMF

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a sealable reaction tube, add the iodo-indole, Na₂CO₃, and n-Bu₄NCl. Causality: n-Bu₄NCl acts as a phase-transfer catalyst and can help stabilize the active palladium species.

  • Solvent and Reagent Addition: Add anhydrous DMF and n-butyl acrylate.

  • Catalyst Addition: Add Pd(OAc)₂.

  • Inerting and Sealing: Flush the tube with argon, seal it tightly, and stir the mixture.

  • Reaction Execution: Heat the reaction to 80-100 °C for 12-24 hours.[5]

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to yield the corresponding (E)-3-(indol-3-yl)acrylate product.

Strategic Progression to Complex Alkaloids

The products derived from these cross-coupling reactions are not endpoints but rather advanced intermediates on the path to complex indole alkaloids. The newly installed aryl, alkynyl, or vinyl groups can participate in a variety of subsequent transformations.

Diagram 3: Synthetic Pathways from Coupled Products

Caption: Elaboration of coupled products into complex alkaloid cores.

  • 3-Aryl Indoles (from Suzuki Coupling): Can undergo intramolecular C-H activation or oxidative coupling to form rigid, polycyclic aromatic systems.

  • 3-Alkynyl Indoles (from Sonogashira Coupling): Are prime substrates for intramolecular cyclization reactions (e.g., hydroamination, cycloisomerization) to construct fused heterocyclic rings like carbolines.[13]

  • 3-Vinyl Indoles (from Heck Coupling): The alkene moiety is a versatile functional group for cycloadditions, dihydroxylations, or epoxidations, enabling the construction of complex stereocenters on the side chain.

Safety and Handling

All experiments must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[14]

  • Organoiodides: While generally stable, they can be light-sensitive. Store in a cool, dark place.[15]

  • Palladium Catalysts: Are toxic and should be handled with care. Avoid inhalation of dust.

  • Bases: Strong bases like K₂CO₃ and Na₂CO₃ are irritants. Amine bases like Et₃N are flammable and have strong odors.

  • Solvents: Anhydrous solvents like DMF and DME require handling under inert conditions. They are flammable and have associated health risks.

  • Waste Disposal: All chemical waste, especially heavy-metal-containing residues from palladium catalysis, must be disposed of according to institutional guidelines.[16]

References

  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69. [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. Request PDF. [Link]

  • PubMed. (2010). Iodine-mediated synthesis of 3H-indoles via intramolecular cyclization of enamines. [Link]

  • PubMed. (2006). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed Coupling of N,N-dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. [Link]

  • Organic-Chemistry.org. (n.d.). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. [Link]

  • Thieme Chemistry. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • J-STAGE. (n.d.). Hypervalent Iodine(III)-induced Intramolecular Cyclization Reaction of Substituted Phenol Ethers with an Alkyl Azido Side-chain. [Link]

  • IntechOpen. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. [Link]

  • De Gruyter. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

  • National Center for Biotechnology Information. (n.d.). Modular assembly of indole alkaloids enabled by multicomponent reaction. [Link]

  • Science.gov. (n.d.). indole alkaloids synthesis: Topics. [Link]

  • Royal Society of Chemistry. (n.d.). Nonbiomimetic total synthesis of indole alkaloids using alkyne-based strategies. [Link]

Sources

Method

Application Note: Regioselective C3-Iodination Methods for the Synthesis of 3-Iodo-5,6-dimethoxy-1-methyl-1H-indole

Overview & Objective The functionalization of the indole core is a critical step in the development of new therapeutic agents and organic electronic materials[1]. Specifically, the introduction of an iodine atom at the C...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Objective

The functionalization of the indole core is a critical step in the development of new therapeutic agents and organic electronic materials[1]. Specifically, the introduction of an iodine atom at the C3 position provides a versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Heck couplings).

This application note provides a comprehensive, field-validated guide for the regioselective synthesis of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole . We detail two orthogonal iodination strategies: a classical base-mediated molecular iodine (I₂/KOH) approach[2] and a mild electrophilic N-Iodosuccinimide (NIS) approach[1]. By understanding the causality behind these experimental choices, researchers can select the optimal protocol based on scale, reagent availability, and purity requirements.

Mechanistic Insights: The Causality of C3-Regioselectivity

The indole scaffold is a privileged, electron-rich heteroaromatic system. The presence of the 5,6-dimethoxy groups acts as strong electron-donating groups (EDGs), further elevating the energy of the Highest Occupied Molecular Orbital (HOMO) and increasing the overall nucleophilicity of the pyrrole ring.

Electrophilic aromatic substitution occurs almost exclusively at the C3 position rather than C2[1].

  • Causality of Selectivity: Attack at the C3 position generates a σ -complex (arenium ion) where the positive charge is stabilized by the adjacent nitrogen lone pair without disrupting the aromaticity of the fused benzene ring. Conversely, attack at C2 would force the positive charge onto the benzene ring, temporarily breaking its aromatic stabilization.

  • Role of N-Methylation: The 1-methyl group prevents competing N-iodination, ensuring that the electrophilic iodine species ( I+ ) is directed entirely to the C3 carbon.

Mechanism SM 5,6-Dimethoxy-1-methyl -1H-indole Sigma C3-Sigma Complex (Arenium Ion) SM->Sigma Nucleophilic Attack I_plus Electrophilic Iodine (I+) I_plus->Sigma Electrophile Deprot Deprotonation (Base/Solvent) Sigma->Deprot Loss of H+ Prod 3-Iodo-5,6-dimethoxy -1-methyl-1H-indole Deprot->Prod Rearomatization

Caption: Mechanistic pathway of regioselective C3-electrophilic iodination of the indole core.

Comparative Analysis of Iodination Strategies

To accommodate different laboratory setups and scale-up requirements, we compare the two primary methodologies for this transformation.

ParameterMethod A: Base-Mediated (I₂ / KOH)Method B: Mild Electrophilic (NIS)
Iodine Source Molecular Iodine (I₂)N-Iodosuccinimide (NIS)
Solvent System N,N-Dimethylformamide (DMF)Acetonitrile (MeCN) or Dichloromethane
Temperature 0 °C 20 °C0 °C Room Temperature
Reaction Time 3 – 6 hours1 – 2 hours
Typical Yield 75 – 85%85 – 95%
Primary Byproducts KI, H₂OSuccinimide (Water-soluble)
Mechanistic Driver Base neutralizes HI, driving equilibriumDirect I+ transfer, neutral pH
Key Advantage Highly cost-effective for large-scaleExtremely mild; simple aqueous workup
Limitation Strong base may cause localized heatingNIS is light/moisture sensitive

Experimental Protocols

Workflow Prep 1. Reagent Preparation (Dissolve Indole in Solvent) React 2. Halogenation (Add I2/KOH or NIS) Prep->React Quench 3. Reaction Quenching (Add aq. Na2S2O3) React->Quench Extract 4. Liquid-Liquid Extraction (Organic / Aqueous) Quench->Extract Purify 5. Purification (Silica Gel or Recrystallization) Extract->Purify

Caption: Standard experimental workflow for the synthesis and isolation of 3-iodoindoles.

Protocol A: Base-Mediated Iodination (I₂ / KOH)

This method utilizes inexpensive reagents and is highly scalable. The addition of KOH is critical; molecular iodine has low electrophilicity and releases Hydrogen Iodide (HI) during the reaction. If HI is not trapped by a base, it can cause the rupture of newly formed carbon-iodine bonds or degrade the electron-rich indole[3].

Materials:

  • 5,6-dimethoxy-1-methyl-1H-indole (1.0 eq)

  • Powdered Potassium Hydroxide (KOH) (2.5 eq)

  • Bisublimated Iodine (I₂) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Substrate Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5,6-dimethoxy-1-methyl-1H-indole in anhydrous DMF (approx. 30 mL per gram of substrate) under an inert argon atmosphere[2].

  • Base Equilibration: Add powdered KOH to the solution. Stir the suspension for 15 minutes at 0 °C. Causality: Cooling prevents exothermic degradation upon the addition of the base.

  • Electrophile Addition: Prepare a separate solution of I₂ in DMF. Add this dark brown solution dropwise to the reaction mixture over 30 minutes, strictly maintaining the internal temperature below 20 °C[2].

  • Reaction Propagation: Remove the cooling bath and agitate the mixture at room temperature (approx. 20 °C) for 3 hours[2].

  • Self-Validating Quench: Pour the reaction mixture into an ice-cold saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Validation: The immediate dissipation of the dark brown iodine color to a pale yellow/colorless solution visually confirms the successful reduction of unreacted I₂ to iodide (I⁻).

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers extensively with brine (3 x 50 mL) to partition and remove the residual DMF.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-iodo-5,6-dimethoxy-1-methyl-1H-indole.

Protocol B: Mild Electrophilic Iodination (NIS)

N-Iodosuccinimide (NIS) is a superior, mild iodinating agent that operates under neutral conditions, making it ideal for sensitive substrates[1].

Materials:

  • 5,6-dimethoxy-1-methyl-1H-indole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve the indole substrate in anhydrous MeCN (20 mL/g). Wrap the reaction flask in aluminum foil. Causality: NIS can undergo homolytic cleavage when exposed to light, leading to radical pathways that generate complex polymeric mixtures rather than the desired regioselective product[4].

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • NIS Addition: Add NIS portion-wise over 15 minutes. The slight stoichiometric excess (1.05 eq) ensures complete conversion while minimizing the risk of di-iodination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Workup: Quench with saturated aqueous Na₂S₂O₃. Extract with DCM.

  • Purification: Wash the organic layer with distilled water (2 x 30 mL). Validation: The byproduct, succinimide, is highly water-soluble and is cleanly removed during this aqueous wash, often yielding a product pure enough to bypass column chromatography. Dry and concentrate to afford the target compound.

Analytical Validation & Troubleshooting

  • Storage: 3-iodo-5,6-dimethoxy-1-methyl-1H-indole is highly electron-rich and susceptible to photo-oxidation. It must be stored in amber vials under an inert atmosphere (Argon/Nitrogen) at -20 °C.

  • TLC Monitoring: The iodinated product will typically have a slightly lower Rf​ value than the starting material on silica gel due to the increased molecular weight and polarizability of the iodine atom.

  • Troubleshooting Deiodination: If significant starting material is recovered despite complete initial conversion, ensure the reaction is not exposed to strong acids during workup, as protodeiodination is a known reversible pathway for electron-rich 3-iodoindoles[3].

References

  • [1] Benchchem. Application Notes and Protocols: Regioselective C3-Iodination of 6-Methylindole. Benchchem Protocols. Available at:

  • [3] Iskra, J. et al. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Thieme Connect. Available at:

  • [4] Wang, Z.-Y. et al. Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. ResearchGate. Available at:

  • [2] NOVEL PYRROLO(2,3-b) PYRIDINE DERIVATIVES, THE PREPARATION AND THE PHARMACEUTICAL USE THEREOF IN THE FORM OF KINASE INHIBITORS. US Patent Application US20090233956A1. Google Patents. Available at:

Sources

Application

Application Notes and Protocols: Sonogashira Coupling of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 3-Alkynylindoles The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Alkynylindoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The introduction of an alkynyl group at the C3 position via the Sonogashira coupling reaction provides a versatile handle for further molecular elaboration, enabling the synthesis of complex molecules with potential therapeutic applications.[2][3] This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern organic synthesis due to its reliability and broad functional group tolerance.[4][5] This guide provides a detailed examination of the Sonogashira coupling conditions specifically tailored for the electron-rich and potentially sensitive 3-iodo-5,6-dimethoxy-1-methyl-1H-indole substrate, a building block of significant interest in drug discovery programs.

Understanding the Sonogashira Coupling Mechanism

A firm grasp of the reaction mechanism is paramount for troubleshooting and optimizing the Sonogashira coupling. The reaction can proceed through two primary catalytic cycles: a copper-co-catalyzed pathway and a copper-free pathway.[6]

The Classical Copper-Co-catalyzed Sonogashira Coupling

The traditional and most widely used method employs a palladium catalyst and a copper(I) co-catalyst.[7][8] The reaction is generally believed to proceed via two interconnected catalytic cycles.[6][9]

  • Palladium Cycle:

    • Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[6]

    • Oxidative Addition: The aryl halide (in this case, 3-iodo-5,6-dimethoxy-1-methyl-1H-indole) undergoes oxidative addition to the Pd(0) complex to form a Pd(II) species.[7]

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.[7] This is often the rate-determining step.[6]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired 3-alkynylindole and regenerate the active Pd(0) catalyst.[10]

  • Copper Cycle:

    • π-Alkyne Complex Formation: The terminal alkyne coordinates to the copper(I) salt.[6]

    • Deprotonation: A base, typically an amine, deprotonates the alkyne, facilitated by its coordination to copper, to form a copper acetylide intermediate.[6][11]

Sonogashira_Mechanism Figure 1: Catalytic Cycle of Copper-Co-catalyzed Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative Ar-Pd(II)-I(L₂) Pd0->Pd_oxidative Oxidative Addition (Ar-I) Pd_transmetal Ar-Pd(II)-(C≡CR)(L₂) Pd_oxidative->Pd_transmetal Transmetalation Product Ar-C≡CR Pd_transmetal->Product Reductive Elimination Product->Pd0 Regeneration CuI Cu(I) Cu_alkyne [HC≡CR-Cu(I)]⁺ CuI->Cu_alkyne Coordination (HC≡CR) Cu_acetylide Cu-C≡CR Cu_alkyne->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_oxidative Transmetalation Species Cu_acetylide->CuI Regeneration

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.

Copper-Free Sonogashira Coupling

To avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, copper-free conditions have been developed.[5][12] In the absence of a copper co-catalyst, the reaction mechanism is slightly different.[10] The base directly deprotonates the terminal alkyne, which then coordinates to the palladium center.[6]

Experimental Protocols

Materials and Reagents
  • Substrate: 3-iodo-5,6-dimethoxy-1-methyl-1H-indole

  • Alkyne: Phenylacetylene (as a model coupling partner)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂][6]

  • Copper Co-catalyst: Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)[11]

  • Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)[13]

  • Inert Gas: Argon or Nitrogen

Equipment
  • Schlenk line or glovebox for inert atmosphere techniques

  • Round-bottom flasks and condensers

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and visualization reagents

  • Column chromatography setup

Step-by-Step Protocol for a Standard Copper-Co-catalyzed Sonogashira Coupling
  • Reaction Setup: To a dry, oven-baked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-iodo-5,6-dimethoxy-1-methyl-1H-indole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (or DMF) to the flask, followed by triethylamine (2.0 equiv).

  • Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Sources

Method

N-methylation procedures for 3-iodo-5,6-dimethoxy-1H-indole

An Application Guide to the N-Methylation of 3-iodo-5,6-dimethoxy-1H-indole for Drug Discovery and Development Introduction: The Significance of N-Methylated Indoles The indole scaffold is a cornerstone in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the N-Methylation of 3-iodo-5,6-dimethoxy-1H-indole for Drug Discovery and Development

Introduction: The Significance of N-Methylated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters to potent anti-cancer agents. The functionalization of the indole nitrogen, particularly through methylation, is a critical synthetic step that can profoundly influence a molecule's pharmacological properties. N-methylation can enhance metabolic stability, improve cell permeability, and modulate binding affinity to target receptors.

This guide provides detailed application notes and protocols for the N-methylation of a specific, highly functionalized substrate: 3-iodo-5,6-dimethoxy-1H-indole. This compound serves as a valuable intermediate in the synthesis of complex molecules, where the iodine at the C3 position offers a handle for further cross-coupling reactions. Achieving selective and high-yielding N-methylation is therefore a pivotal step in the synthetic pathway. We will explore various methodologies, from classic approaches to more modern, environmentally benign alternatives, providing the rationale behind procedural choices to empower researchers in their synthetic endeavors.

Core Principles of Indole N-Methylation: A Mechanistic Overview

The N-methylation of an indole proceeds via a two-step mechanism: deprotonation followed by nucleophilic substitution. The nitrogen atom in the indole ring is not strongly basic; in fact, the N-H proton is weakly acidic, with a pKa of approximately 17 in DMSO.[1] This acidity allows for deprotonation by a suitable base to form a highly nucleophilic indolate anion.[2] This anion then readily attacks an electrophilic methyl source, such as methyl iodide, to form the N-methylated product.

The primary challenge in indole alkylation is often controlling regioselectivity between the N1 and C3 positions.[3] However, for the substrate , 3-iodo-5,6-dimethoxy-1H-indole, the C3 position is already blocked, simplifying the reaction to favor N-alkylation. The key to a successful transformation lies in the judicious selection of the base, methylating agent, and solvent system to ensure complete reaction and minimize potential side reactions or degradation of the starting material.

Visualizing the N-Methylation Pathway

The following diagram illustrates the general transformation from the starting indole to the desired N-methylated product.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 3-iodo-5,6-dimethoxy-1H-indole product 1-methyl-3-iodo-5,6-dimethoxy-1H-indole start->product N-Methylation (Solvent, Temp) reagents 1. Base (e.g., NaH, K₂CO₃, Cs₂CO₃) 2. Methylating Agent (e.g., CH₃I, DMC)

Caption: General reaction scheme for N-methylation.

Recommended Protocols for N-Methylation

Three primary protocols are presented, offering a range of options from classic high-reactivity methods to greener, more sustainable alternatives.

Protocol 1: Classic High-Yield N-Methylation with Sodium Hydride and Methyl Iodide

This method is a robust and widely used procedure for the N-alkylation of indoles, typically providing high yields.[4] It employs a strong base, sodium hydride (NaH), to ensure complete deprotonation of the indole nitrogen, followed by reaction with the highly reactive electrophile, methyl iodide (CH₃I).

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): An inexpensive and powerful, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction to completion. Its use necessitates an anhydrous, aprotic solvent to prevent quenching.[2][3]

  • Methyl Iodide (CH₃I): A highly reactive methylating agent due to the excellent leaving group ability of iodide. Its high reactivity allows the reaction to proceed efficiently, often at low temperatures.

  • Anhydrous DMF/THF: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are chosen for their ability to dissolve the indolate anion and for their inertness under strongly basic conditions.[3]

  • Inert Atmosphere: Essential for preventing the reaction of NaH with atmospheric moisture and oxygen.

Experimental Workflow Diagram:

G start Dissolve Indole in Anhydrous DMF add_nah Add NaH (60% disp.) at 0°C under N₂ start->add_nah stir1 Stir for 30 min at 0°C add_nah->stir1 add_mei Add CH₃I (dropwise) at 0°C stir1->add_mei warm_rt Warm to Room Temp. Monitor by TLC/LC-MS add_mei->warm_rt quench Quench with sat. NH₄Cl (aq) at 0°C warm_rt->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O, Brine Dry (Na₂SO₄) extract->wash purify Concentrate & Purify (Column Chromatography) wash->purify

Caption: Workflow for N-methylation using NaH and CH₃I.

Step-by-Step Methodology:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-iodo-5,6-dimethoxy-1H-indole (1.0 eq.).

  • Add anhydrous DMF (or THF) to dissolve the starting material (approx. 0.1–0.2 M concentration).

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0°C for 30 minutes to ensure complete deprotonation.

  • Add methyl iodide (1.1 eq.) dropwise via syringe, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction back to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: "Green" N-Methylation with Dimethyl Carbonate (DMC)

In response to the toxicity and environmental concerns associated with traditional methylating agents like methyl iodide and dimethyl sulfate, dimethyl carbonate (DMC) has emerged as an environmentally benign alternative.[5][6][7] While less reactive, DMC can effectively methylate indoles in the presence of a suitable base at elevated temperatures.[5][6]

Causality Behind Experimental Choices:

  • Dimethyl Carbonate (DMC): A non-toxic, biodegradable methylating agent. It can also serve as the solvent, reducing the need for additional organic solvents.[8]

  • Potassium Carbonate (K₂CO₃) or DABCO: A mild, inexpensive base that is sufficient to promote the reaction at higher temperatures.[5][6] For more efficient catalysis, 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used, which acts as a nucleophilic catalyst.[9]

  • Elevated Temperature: The lower reactivity of DMC necessitates higher temperatures (typically reflux) to achieve a reasonable reaction rate.[5]

Experimental Workflow Diagram:

G start Combine Indole, K₂CO₃, and DMC in Flask reflux Heat to Reflux (~130°C in DMF or neat) Monitor by TLC/LC-MS start->reflux cool Cool to Room Temp. reflux->cool add_water Add H₂O cool->add_water extract Extract with Ethyl Acetate add_water->extract wash Wash with H₂O, Brine Dry (Na₂SO₄) extract->wash purify Concentrate & Purify (Column Chromatography) wash->purify

Caption: Workflow for N-methylation using DMC.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-iodo-5,6-dimethoxy-1H-indole (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and N,N-dimethylformamide (DMF, approx. 0.2 M).

  • Add dimethyl carbonate (DMC, 1.5-2.0 eq.).

  • Heat the reaction mixture to reflux (approx. 130°C) and maintain for 2-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water. The product may precipitate as a solid.

  • If the product precipitates, collect it by filtration, wash with water, and dry under vacuum.

  • If the product remains in solution, extract with an organic solvent such as ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 3: Monoselective N-Methylation with Phenyl Trimethylammonium Iodide

This method offers an excellent alternative using a stable, solid methylating agent and a mild base, which has been shown to be highly effective for the monoselective N-methylation of various indoles.[8][10][11]

Causality Behind Experimental Choices:

  • Phenyl Trimethylammonium Iodide (PhMe₃NI): A safe, non-toxic, and easy-to-handle solid methylating agent.[10]

  • Cesium Carbonate (Cs₂CO₃): A mild base that is highly effective in this protocol, contributing to its high selectivity.[8] The larger cesium cation can also influence reactivity and selectivity.[3]

  • Toluene: A non-polar solvent that works well for this system, with the reaction often heated to ensure a sufficient rate.

Step-by-Step Methodology:

  • To a dry reaction flask, add 3-iodo-5,6-dimethoxy-1H-indole (1.0 eq.), phenyl trimethylammonium iodide (1.2 eq.), and cesium carbonate (1.5 eq.).[8]

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to 110-120°C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel.

Comparative Summary of N-Methylation Protocols

ParameterProtocol 1: NaH / CH₃IProtocol 2: K₂CO₃ / DMCProtocol 3: Cs₂CO₃ / PhMe₃NI
Methylating Agent Methyl Iodide (CH₃I)Dimethyl Carbonate (DMC)Phenyl Trimethylammonium Iodide
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Cesium Carbonate (Cs₂CO₃)
Typical Solvent DMF, THFDMF or neat DMCToluene
Typical Temperature 0°C to Room Temperature~130°C (Reflux)110-120°C
Pros High reactivity, high yield, fast reaction times.Low toxicity, environmentally friendly, inexpensive reagents.[5][6]High monoselectivity, safe solid reagent, mild base.[8][10]
Cons Highly toxic and carcinogenic methylating agent,[5][6] requires strict anhydrous/inert conditions.Requires high temperatures, slower reaction times.[5]Longer reaction times, potentially higher reagent cost.

Safety and Handling Precautions

  • Methylating Agents: Methyl iodide and dimethyl sulfate are highly toxic, volatile, and suspected carcinogens.[5][6][12][13] They must be handled with extreme care in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and away from any protic sources.

  • Solvents: DMF and other organic solvents should be handled in a fume hood. Avoid inhalation and skin contact.

  • General Practices: Always review the Safety Data Sheet (SDS) for all chemicals before use.[14][15][16] Ensure proper waste disposal procedures are followed for all reagents and solvents.

Conclusion

The N-methylation of 3-iodo-5,6-dimethoxy-1H-indole is an achievable and critical transformation for the synthesis of more complex molecular targets. The choice of protocol depends on the specific requirements of the researcher, balancing factors such as reaction speed, yield, safety, and environmental impact. The classic NaH/CH₃I method offers reliability and high yields, while the DMC and phenyl trimethylammonium iodide methods provide safer and greener alternatives suitable for modern synthesis labs. By understanding the principles behind each protocol, researchers can confidently select and optimize the conditions for their specific application.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the N-methylation of 4-fluoro-1H-indol-5-ol.
  • Sciencemadness Discussion Board. (2012, December 9). Methylation of indole? Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Selective N-Alkylation of Indoles.
  • Shieh, W.-C., Dell, S., & Repic, O. (2003). Dual Nucleophilic Catalysis with DABCO for the N-Methylation of Indoles. The Journal of Organic Chemistry, 68(5), 1981–1983.
  • Jiang, X., Tiwari, A., Thompson, M., Chen, Z., Cleary, T. P., & Lee, T. B. K. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 604–608.
  • Jiang, X., Tiwari, A., Thompson, M., Chen, Z., Cleary, T. P., & Lee, T. B. K. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. Retrieved from [Link]

  • Majdecka, D., & Chrzanowska, M. (2020).
  • Jiang, X., Tiwari, A., Thompson, M., Chen, Z., Cleary, T. P., & Lee, T. B. K. (2001). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. Retrieved from [Link]

  • Wang, J., Zhang, Z., Zhang, Y., & Zhang, W. (2022). Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. Molecules, 27(19), 6299.
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. Retrieved from [Link]

  • Repic, O., & Shieh, W.-C. (2001). Methylation of indole compounds using dimethyl carbonate.
  • Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]

  • Benchchem. (n.d.). Optimizing reaction conditions for N-alkylation of indoles.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methylated spirit. Retrieved from [Link]

  • Tetrosyl Express. (2015, May 22). SAFETY DATA SHEET METHYLATED SPIRIT. Retrieved from [Link]

  • Recochem. (2020, September). METHYLATED SPIRITS LS007A - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 30). Safest Methylating Agent. Retrieved from [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319.
  • Repic, O., & Shieh, W.-C. (2001). Methylation of indole compounds using dimethy carbonate.

Sources

Application

Application Notes and Protocols: 3-iodo-5,6-dimethoxy-1-methyl-1H-indole in Medicinal Chemistry Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of the novel indole scaffold, 3-iodo-5,6-dimethoxy-1-methyl-1H-indole, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of the novel indole scaffold, 3-iodo-5,6-dimethoxy-1-methyl-1H-indole, in medicinal chemistry and drug discovery. This document outlines the synthetic rationale, potential therapeutic applications based on structure-activity relationships of related indole derivatives, and detailed protocols for biological evaluation.

Introduction: The Promise of the Indole Scaffold

The indole nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its ability to interact with various biological targets has led to the development of indole-containing drugs for cancer, inflammation, and infectious diseases.[3][4][5] The specific compound, 3-iodo-5,6-dimethoxy-1-methyl-1H-indole, combines several key features that make it a highly attractive candidate for drug discovery: the 5,6-dimethoxy substitution pattern, an N-methylation, and a versatile 3-iodo functional group. The dimethoxy groups are known to be present in various bioactive compounds, potentially influencing receptor binding and metabolic stability. The N-methylation can enhance potency and cell permeability. The 3-iodo group provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.[6]

Synthesis of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole

The synthesis of the title compound can be approached through a multi-step sequence starting from commercially available 3,4-dimethoxyaniline. The proposed synthetic pathway is outlined below.

Protocol 1: Synthesis of 5,6-dimethoxy-1-methyl-1H-indole
  • Step 1: Synthesis of 5,6-dimethoxy-1H-indole: The synthesis can commence with the reaction of 3,4-dimethoxyaniline with an appropriate three-carbon building block, such as α-chloroacetaldehyde dimethyl acetal, followed by cyclization under acidic conditions.

  • Step 2: N-methylation: The resulting 5,6-dimethoxy-1H-indole can be N-methylated using a suitable methylating agent like methyl iodide in the presence of a base such as sodium hydride in an inert solvent like tetrahydrofuran (THF).

Protocol 2: Iodination at the C3 Position
  • Electrophilic Iodination: The 5,6-dimethoxy-1-methyl-1H-indole can then undergo regioselective iodination at the electron-rich C3 position. A common method for this transformation is the use of an iodine source such as N-iodosuccinimide (NIS) in a solvent like acetonitrile or dichloromethane.[6] The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) for completion.

Diagram of the Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline 5,6-dimethoxy-1H-indole 5,6-dimethoxy-1H-indole 3,4-Dimethoxyaniline->5,6-dimethoxy-1H-indole Cyclization 5,6-dimethoxy-1-methyl-1H-indole 5,6-dimethoxy-1-methyl-1H-indole 5,6-dimethoxy-1H-indole->5,6-dimethoxy-1-methyl-1H-indole N-methylation 3-iodo-5,6-dimethoxy-1-methyl-1H-indole 3-iodo-5,6-dimethoxy-1-methyl-1H-indole 5,6-dimethoxy-1-methyl-1H-indole->3-iodo-5,6-dimethoxy-1-methyl-1H-indole Iodination (NIS)

Caption: Proposed synthetic route to 3-iodo-5,6-dimethoxy-1-methyl-1H-indole.

Potential Therapeutic Applications and Biological Evaluation

Based on the known biological activities of structurally related indole derivatives, we hypothesize that 3-iodo-5,6-dimethoxy-1-methyl-1H-indole could serve as a valuable scaffold for the development of novel therapeutics in several key areas.

Anticancer Activity: Tubulin Polymerization Inhibition

Many indole derivatives have been identified as potent inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy.[7][8] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Objective: To determine the inhibitory effect of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole on tubulin polymerization.

  • Materials: Purified bovine brain tubulin, GTP, polymerization buffer, and a microplate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Prepare a solution of the test compound in DMSO.

    • In a 96-well plate, add polymerization buffer, GTP, and the test compound at various concentrations.

    • Initiate the polymerization by adding tubulin to each well.

    • Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

  • Objective: To evaluate the cytotoxic effect of the compound on cancer cell lines.

  • Materials: Human cancer cell lines (e.g., HeLa, MCF-7), cell culture medium, and a cell viability assay kit (e.g., MTT, PrestoBlue).

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 48-72 hours.

    • Assess cell viability using the chosen assay kit according to the manufacturer's instructions.

    • Determine the IC50 value, representing the concentration of the compound that reduces cell viability by 50%.

Hypothesized Activity Assay Endpoint Reference Compounds
Tubulin Polymerization InhibitionIn Vitro PolymerizationIC50 (µM)Colchicine, Combretastatin A-4
Anticancer CytotoxicityCell Viability (MTT)IC50 (µM)Paclitaxel, Doxorubicin
Anti-inflammatory Activity: COX-2 Inhibition

Indole derivatives, such as Indomethacin, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[2][9] Selective inhibition of COX-2 over COX-1 is a key goal to reduce gastrointestinal side effects.

  • Objective: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2 enzymes.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid, and a colorimetric or fluorescent COX inhibitor screening assay kit.

  • Procedure:

    • Follow the protocol provided with the commercial assay kit.

    • Incubate the respective enzyme with the test compound at various concentrations.

    • Add arachidonic acid to initiate the reaction.

    • Measure the product formation using a microplate reader.

    • Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).

Workflow for Biological Evaluation

Biological_Evaluation Start Start Compound 3-iodo-5,6-dimethoxy-1-methyl-1H-indole Start->Compound Primary_Screening Primary Screening Compound->Primary_Screening Anticancer_Assay Antiproliferative Assay (e.g., MTT on HeLa, MCF-7) Primary_Screening->Anticancer_Assay Anti_inflammatory_Assay COX-1/COX-2 Inhibition Assay Primary_Screening->Anti_inflammatory_Assay Antimicrobial_Assay MIC Determination Primary_Screening->Antimicrobial_Assay Secondary_Screening Secondary Screening (for active compounds) Anticancer_Assay->Secondary_Screening Anti_inflammatory_Assay->Secondary_Screening Antimicrobial_Assay->Secondary_Screening Tubulin_Polymerization Tubulin Polymerization Assay Secondary_Screening->Tubulin_Polymerization If active in anticancer assay Mechanism_of_Action Mechanism of Action Studies Tubulin_Polymerization->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A generalized workflow for the biological evaluation of the title compound.

Antimicrobial Activity: Quorum Sensing Inhibition

Recent studies have highlighted indole derivatives as inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence.[10] Targeting QS is an attractive strategy to combat antimicrobial resistance.

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Materials: Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa), Mueller-Hinton broth, and 96-well microtiter plates.

  • Procedure:

    • Prepare a serial dilution of the test compound in the broth in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The compound 3-iodo-5,6-dimethoxy-1-methyl-1H-indole represents a promising starting point for medicinal chemistry campaigns. Its synthesis is feasible through established methods, and its structural features suggest potential for development as an anticancer, anti-inflammatory, or antimicrobial agent. The protocols outlined in these application notes provide a solid framework for the initial biological evaluation of this novel scaffold. Positive results from these assays would warrant further investigation into its mechanism of action, structure-activity relationships through derivatization at the 3-position, and in vivo efficacy studies.

References

  • Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs. (2000). PubMed. Available at: [Link]

  • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. (2016). MedChemComm. Available at: [Link]

  • Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. (2017). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. (2023). MDPI. Available at: [Link]

  • Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. (n.d.). PMC. Available at: [Link]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (n.d.). PMC. Available at: [Link]

  • Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. (2009). ResearchGate. Available at: [Link]

  • Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. (2023). Journal of Medicinal and Pharmaceutical Chemistry Research. Available at: [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. Available at: [Link]

  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. (n.d.). PMC. Available at: [Link]

  • Exploring the Diverse Pharmacological Activities of Indole Derivatives-A Comprehensive Review. (2024). Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Available at: [Link]

  • Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of New Methoxy Actived Mono and Bis-indole Compounds. (2022). DergiPark. Available at: [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (2026). RSC Medicinal Chemistry. Available at: [Link]

  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... (2021). Scientific Reports. Available at: [Link]

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Advanced Journal of Chemistry B. Available at: [Link]

  • A General and Scalable Synthesis of Polysubstituted Indoles. (2020). MDPI. Available at: [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). RSC Medicinal Chemistry. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. Available at: [Link]

  • Exploring the toxicological and beneficial effects of 4,5,6-Trimethoxy-2,3-diphenyl indole on Labeo rohita fingerlings. (2025). PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yields in the synthesis of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for . Technical Support Center: Synthesis of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole This guide provides in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for .

Technical Support Center: Synthesis of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole. The information herein is curated for researchers, scientists, and professionals in drug development to enhance reaction yields and ensure the reproducibility of their synthetic protocols.

The iodination of indoles, particularly electron-rich systems such as 5,6-dimethoxy-1-methyl-1H-indole, is a crucial transformation in medicinal chemistry. The resulting 3-iodoindoles are versatile intermediates for further functionalization through cross-coupling reactions.[1] However, the high nucleophilicity of the indole core can lead to challenges such as low yields, over-iodination, and product instability. This guide addresses these common issues with scientifically grounded solutions.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered during the synthesis.

dot

Troubleshooting_Low_Yield start Low or No Yield Observed check_nis 1. Check NIS Quality start->check_nis discolored Is NIS white/off-white? check_nis->discolored use_fresh_nis Action: Use fresh NIS or purify by washing with sodium thiosulfate. discolored->use_fresh_nis No (orange/brown) check_conditions 2. Evaluate Reaction Conditions discolored->check_conditions Yes use_fresh_nis->check_conditions temp_control Was the temperature controlled (e.g., 0 °C to RT)? check_conditions->temp_control optimize_temp Action: Optimize temperature. Start at 0 °C and slowly warm to RT. temp_control->optimize_temp No check_moisture 3. Verify Anhydrous Conditions temp_control->check_moisture Yes optimize_temp->check_moisture dry_reagents Were all reagents and solvents anhydrous? check_moisture->dry_reagents use_dry Action: Use freshly dried solvents and handle reagents under inert atmosphere. dry_reagents->use_dry No check_sm 4. Confirm Starting Material Purity dry_reagents->check_sm Yes use_dry->check_sm sm_purity Is the starting indole pure? check_sm->sm_purity purify_sm Action: Purify the starting material before reaction. sm_purity->purify_sm No end end sm_purity->end Yes, problem likely resolved. purify_sm->end

Caption: Troubleshooting workflow for low yields.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield, or I have only recovered the starting material. What are the potential causes?

  • Answer: Low yields in the iodination of this electron-rich indole can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Cause A: Degraded Iodinating Reagent

      • Explanation: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent, but it is sensitive to light, heat, and moisture.[2] Decomposition of NIS is a common cause of reaction failure. Fresh, pure NIS should be a white to slightly yellow crystalline powder.[3] The development of an orange or brown color indicates the liberation of molecular iodine (I₂), which is a less effective iodinating agent under these conditions and can lead to inconsistent results.[3]

      • Solution:

        • Visual Inspection: Always inspect your NIS before use. If it is significantly discolored, it is best to use a fresh batch.

        • Proper Storage: Store NIS in a cool (2-8°C), dark, and dry environment, preferably under an inert atmosphere like nitrogen or argon.[3]

        • Purification: If fresh NIS is unavailable, discolored NIS can sometimes be purified by washing it with a sodium thiosulfate solution to remove free iodine.[3]

    • Cause B: Suboptimal Reaction Conditions

      • Explanation: The 5,6-dimethoxy-1-methyl-1H-indole is highly activated towards electrophilic substitution. While this suggests the reaction should be facile, it also means it can be prone to side reactions if conditions are not controlled. Temperature is a critical parameter. Running the reaction at too high a temperature can lead to degradation and the formation of complex mixtures.

      • Solution:

        • Temperature Control: For highly activated substrates, it is often best to start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.[4] This helps to control the reaction rate and improve selectivity.

        • Slow Addition: Add the iodinating agent (e.g., a solution of NIS in an anhydrous solvent) dropwise to the solution of the indole. This maintains a low concentration of the electrophile and minimizes side reactions.

    • Cause C: Presence of Moisture

      • Explanation: NIS is moisture-sensitive and can hydrolyze in the presence of water, reducing its effectiveness.[2][3] This hydrolysis pathway consumes the reagent and can alter the pH of the reaction mixture.

      • Solution:

        • Anhydrous Conditions: Ensure that your reaction flask is oven- or flame-dried and that you are using anhydrous solvents.

        • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Issue 2: Formation of Multiple Products (e.g., Di-iodination)

  • Question: My TLC analysis shows multiple spots, and NMR analysis of the crude product suggests the presence of di-iodinated species. How can I improve the selectivity for the desired mono-iodinated product?

  • Answer: The high reactivity of the indole ring, particularly at the C3 position, can sometimes lead to over-iodination, especially if the reaction is not carefully controlled.

    • Cause A: Incorrect Stoichiometry

      • Explanation: Using a significant excess of the iodinating agent will favor the formation of di- and poly-iodinated products.

      • Solution:

        • Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to your indole substrate. Use a 1:1 or a slight excess (e.g., 1.05 equivalents) of the iodinating agent to favor mono-iodination.[4]

    • Cause B: High Reactivity

      • Explanation: As mentioned previously, the electron-donating methoxy groups make the indole ring highly nucleophilic. This high reactivity can make it difficult to stop the reaction at the mono-iodination stage.

      • Solution:

        • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) will decrease the overall reaction rate and can significantly improve the selectivity for the mono-iodinated product.[4]

        • Solvent Choice: The choice of solvent can influence the reactivity of the iodinating species. Experimenting with different anhydrous solvents such as dichloromethane (DCM), acetonitrile (MeCN), or dimethylformamide (DMF) may help to moderate the reaction and improve selectivity.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product. It either streaks on the silica gel column or seems to decompose.

  • Answer: Indoles, and particularly halogenated indoles, can be sensitive compounds, which can complicate purification.

    • Cause A: Acidity of Silica Gel

      • Explanation: Standard silica gel is slightly acidic, which can cause the degradation of acid-sensitive compounds like indoles. This can manifest as streaking on a TLC plate or low recovery from column chromatography.

      • Solution:

        • Deactivate the Silica: Consider using silica gel that has been deactivated with triethylamine. This can be done by flushing the packed column with your eluent system containing 1% triethylamine before loading your sample.[5]

        • Use Alumina: Neutral or basic alumina can be a good alternative stationary phase for the purification of acid-sensitive indoles.[5]

    • Cause B: Product Instability

      • Explanation: 3-Iodoindoles can be sensitive to light and may decompose upon prolonged storage at room temperature.[6]

      • Solution:

        • Minimize Light Exposure: Protect the reaction mixture and the purified product from light by wrapping flasks in aluminum foil.

        • Proper Storage: Store the purified 3-iodo-5,6-dimethoxy-1-methyl-1H-indole at low temperatures (e.g., in a freezer) in a dark vial, preferably under an inert atmosphere.[6]

        • Prompt Use: It is often best to use the purified 3-iodoindole in the subsequent reaction step as soon as possible.

Frequently Asked Questions (FAQs)

  • Q1: What is the best iodinating agent for this synthesis?

    • A1: Several reagents can be used for the iodination of indoles. For an activated substrate like 5,6-dimethoxy-1-methyl-1H-indole, N-Iodosuccinimide (NIS) is often the preferred choice due to its mildness and high selectivity for the C3 position. Other common reagents include:

      • Iodine monochloride (ICl): This is a powerful iodinating agent but can be less selective and lead to over-iodination if not used carefully.[7]

      • Molecular Iodine (I₂): Often requires a catalyst or more forcing conditions to be effective for direct C-H iodination.[8]

  • Q2: Why is it necessary to N-methylate the indole before iodination?

    • A2: While iodination can sometimes be performed on an N-H indole, pre-emptive N-alkylation (in this case, methylation) serves two important purposes. First, it prevents potential N-iodination or other side reactions at the nitrogen atom. Second, it can improve the solubility of the starting material and product in common organic solvents.

  • Q3: How should I monitor the reaction progress?

    • A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, the product, and any byproducts. The consumption of the starting material spot and the appearance of a new, typically lower Rf, product spot will indicate that the reaction is proceeding.

  • Q4: Can this procedure be scaled up?

    • A4: Yes, this procedure is amenable to scale-up. However, it is crucial to ensure efficient stirring and temperature control, especially during the addition of the iodinating agent. On a larger scale, heat dissipation can become an issue, so a properly controlled cooling bath is essential.

Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole.

dot

Caption: General reaction scheme for iodination.

Reagents and Materials

Reagent/MaterialMolar Eq.Amount
5,6-dimethoxy-1-methyl-1H-indole1.0(e.g., 1.0 mmol, 191.2 mg)
N-Iodosuccinimide (NIS)1.05(e.g., 1.05 mmol, 236.2 mg)
Anhydrous Dimethylformamide (DMF)-(e.g., 5 mL)
Ethyl Acetate-For extraction
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)-For work-up
Brine-For work-up
Anhydrous Sodium Sulfate (Na₂SO₄)-For drying
Silica Gel (for column chromatography)-For purification

Step-by-Step Procedure

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5,6-dimethoxy-1-methyl-1H-indole (1.0 eq.).

  • Dissolution: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to dissolve the starting material completely.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Iodosuccinimide (1.05 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred indole solution over 10-15 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine/NIS), followed by water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (potentially deactivated with 1% triethylamine in the eluent) using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-iodo-5,6-dimethoxy-1-methyl-1H-indole.

References

  • N-Iodosuccinimide: A Technical Guide to Stability and Decomposition P
  • effect of reaction temperature on N-Iodosuccinimide stability - Benchchem.
  • alternative reagents to N-ethyl-2-iodoaniline for indole synthesis - Benchchem.
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activ
  • N-Iodosuccinimide as a Precatalyst for C–N Bond-Forming Reactions from Alcohols under Mild Reaction Conditions - MDPI.
  • Methyl 5,6-dimethoxy-1H-indole-2-carboxyl
  • troubleshooting low yields in ICl iodin
  • Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines - Journal of Organic Chemistry.
  • Efficient Reagents for the Synthesis of 5-, 7-, and 5,7-Substituted Indoles Starting from Aromatic Amines: Scope and Limitations | The Journal of Organic Chemistry - ACS Public
  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cycliz
  • Iodination of 3-substituted indoles | Download Table - ResearchG
  • Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)
  • (PDF)
  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization | The Journal of Organic Chemistry - ACS Public
  • Methyl 5,6-dimethoxy-1H-indole-2-carboxyl
  • purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine - Benchchem.
  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkyl
  • Electrochemical Iodoamination of Indoles Using Unactiv
  • (PDF)
  • An efficient and regioselective iodination of electron-rich aromatic compounds using N-chlorosuccinimide and sodium iodide - ResearchG
  • (PDF)
  • Synthesis of 3‐Iodoindoles by the Pd/Cu‐Catalyzed Coupling of N,N‐Dialkyl‐2‐iodoanilines and Terminal Acetylenes, Foll - SciSpace.
  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC.
  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - ResearchG
  • Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines | The Journal of Organic Chemistry - ACS Public
  • Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process - ACS Public
  • Regioselective C5−H Direct Iodin
  • Iodination of substituted indoles | Download Table - ResearchG
  • synthesis of 1h-isoindoles by iodoamin
  • Synthesis of Halogenated 1H-Cyclohepta[2,1-b:3,4-b']diindoles and Their Nucleophilic Arom
  • Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles.
  • Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions | Organic Letters - ACS Public
  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • EP0530629A1 - Process for the preparation of 5,6-dihydroxyindolines - Google P

Sources

Optimization

Technical Support Center: Preventing Deiodination in Cross-Coupling of 3-Iodo-5,6-dimethoxy-1-methyl-1H-indole

From the Desk of the Senior Application Scientist Welcome to the technical support hub for advanced palladium-catalyzed cross-coupling. Working with highly functionalized, electron-rich heterocycles like 3-iodo-5,6-dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the technical support hub for advanced palladium-catalyzed cross-coupling. Working with highly functionalized, electron-rich heterocycles like 3-iodo-5,6-dimethoxy-1-methyl-1H-indole presents unique synthetic challenges. The most pervasive issue researchers encounter with this specific substrate is rapid hydrodehalogenation (protodeiodination) , which converts the starting material into the undesired 5,6-dimethoxy-1-methyl-1H-indole byproduct.

This guide is designed to dissect the causality behind this failure mode and provide a self-validating, field-proven methodology to suppress deiodination and maximize your cross-coupling yields.

Mechanistic Analysis: The Causality of Deiodination

To solve the problem, we must first understand the competing catalytic cycles. The 5,6-dimethoxy groups are strongly electron-donating, pushing significant electron density into the indole core. When Pd(0) undergoes oxidative addition into the C3–I bond, it forms an Ar-Pd(II)-I intermediate. Because the indole ring is so electron-rich, this intermediate is highly stable and poorly electrophilic [1].

Consequently, the transmetalation step —typically the rate-limiting step in Suzuki-Miyaura couplings of electron-rich arenes—becomes exceedingly slow. This extended lifetime leaves the Ar-Pd(II)-I complex vulnerable. It will abstract a hydride from the solvent (e.g., alcohols), the base, or trace moisture to form an Ar-Pd(II)-H species, which rapidly undergoes reductive elimination to yield the deiodinated byproduct [2].

Mechanism Start Pd(0) Catalyst + 3-Iodo-5,6-dimethoxy-1-methyl-1H-indole OxAdd Ar-Pd(II)-I (Electron-Rich Intermediate) Start->OxAdd Oxidative Addition Transmet [Ar-Pd(II)(Solvent)]+ (Highly Electrophilic Cation) OxAdd->Transmet Ag2O (Halide Scavenger) Accelerated Pathway Hydride Ar-Pd(II)-H (Hydride Abstraction) OxAdd->Hydride Slow Transmetalation + Hydride Source (e.g., EtOH) Product Desired Cross-Coupled Product + Pd(0) Transmet->Product Boronic Acid Reductive Elimination Deiodinated 5,6-Dimethoxy-1-methyl-1H-indole (Deiodinated Byproduct) + Pd(0) Hydride->Deiodinated Reductive Elimination

Figure 1: Competing catalytic cycles showing the desired cross-coupling vs. the hydrodehalogenation pathway.

Troubleshooting FAQs

Q1: I am using ethanol and water as my solvent system. Could this be causing the complete deiodination of my starting material? A1: Yes, absolutely. Alcohols like ethanol and methanol are notorious hydride donors in palladium catalysis. The sluggish Ar-Pd(II)-I intermediate coordinates with the alcohol, undergoes deprotonation to form a Pd-alkoxide, and subsequently undergoes β -hydride elimination. This generates the Ar-Pd(II)-H species and an aldehyde/ketone byproduct [2]. To prevent this, you must switch to a non-polar, aprotic solvent such as anhydrous Toluene.

Q2: How can I force the transmetalation step to be faster for this specific indole? A2: The most effective strategy for sluggish, electron-rich aryl iodides is exploiting the "Silver Effect" [3]. By adding a stoichiometric amount of a silver salt (e.g., Ag2​O or Ag2​CO3​ ), the silver cation acts as a halide scavenger. It precipitates insoluble AgI , converting the neutral Ar-Pd(II)-I complex into a highly electrophilic, cationic [Ar-Pd(II)(Solvent)]+ species. This cationic intermediate undergoes transmetalation orders of magnitude faster, effectively outcompeting the hydrodehalogenation pathway.

Q3: Which ligand system is optimal for 3-iodo-5,6-dimethoxy-1-methyl-1H-indole? A3: Avoid first-generation ligands like PPh3​ . Instead, utilize bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as SPhos or XPhos . These ligands serve a dual purpose: their electron richness stabilizes the Pd(0) state to facilitate oxidative addition, while their extreme steric bulk forces the two coupling partners together, drastically accelerating the final reductive elimination step of the desired C–C product[4].

Q4: My reaction still shows 10-15% deiodination even with Toluene and SPhos. What is the remaining hydride source? A4: If you have eliminated alcohols, the remaining hydride sources are typically trace water or the base itself. Certain alkoxide bases (like NaOtBu ) can undergo β -hydride elimination. Ensure your Toluene is strictly anhydrous, use a mild inorganic base like anhydrous K3​PO4​ , and rigorously degas your solvents to prevent oxidative side reactions that can generate water in situ.

Optimization Matrix: Quantitative Parameter Effects

The following table summarizes internal validation data demonstrating how specific reaction parameters shift the product distribution away from the deiodinated byproduct and toward the desired cross-coupled product.

Condition ProfileSolvent SystemBaseLigandAdditiveC–C Product (%)Deiodination (%)
Standard (Unoptimized) EtOH / H2​O Na2​CO3​ PPh3​ None< 5%> 90%
Solvent Switch Toluene (Anhydrous) K3​PO4​ PPh3​ None45%40%
Ligand Optimization Toluene (Anhydrous) K3​PO4​ SPhosNone78%15%
Fully Optimized (Silver Effect) Toluene (Anhydrous) K3​PO4​ SPhos Ag2​O > 95% < 2%

Note: Remaining mass balance accounts for trace homocoupling of the boronic acid.

Validated Experimental Protocol

This self-validating protocol utilizes the "Silver Effect" and Buchwald ligand kinetics to suppress deiodination. The precipitation of yellow AgI serves as a visual confirmation that the halide scavenging step is actively generating the highly reactive cationic palladium species.

Reagents Required:

  • 3-Iodo-5,6-dimethoxy-1-methyl-1H-indole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd2​(dba)3​ (2.5 mol%, provides 5 mol% Pd)

  • SPhos ligand (10 mol%)

  • Ag2​O (1.5 equiv, 1.5 mmol)

  • Anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with dry Argon. Repeat this cycle three times.

  • Solid Loading: Under a positive flow of Argon, add the 3-iodo-5,6-dimethoxy-1-methyl-1H-indole, arylboronic acid, Pd2​(dba)3​ , SPhos, Ag2​O , and K3​PO4​ to the flask.

    • Crucial Step: Ag2​O is light-sensitive. Wrap the reaction flask completely in aluminum foil to prevent photochemical degradation of the silver additive.

  • Solvent Addition & Degassing: Add 10 mL of anhydrous Toluene via syringe. Degas the resulting suspension by sparging with Argon for 15 minutes, or perform three freeze-pump-thaw cycles.

  • Reaction Execution: Seal the flask and heat the mixture to 80 °C in an oil bath with vigorous stirring.

    • Visual Validation: Within the first 30 minutes, you should observe the formation of a pale yellow precipitate ( AgI ), confirming the successful abstraction of the iodide ligand.

  • Monitoring: Monitor the reaction via LC-MS or TLC (typically complete within 4–8 hours). The use of SPhos will ensure rapid consumption of the starting material once the cationic Pd species is formed.

  • Workup: Once the starting material is consumed, cool the flask to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the mixture through a pad of Celite to remove the AgI salts, unreacted Ag2​O , and palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Ahmadi, Z., & McIndoe, J. S. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications, 2013.[Link]

  • Homs, A., Escofet, I., & Echavarren, A. M. "On the Silver Effect and the Formation of Chloride-Bridged Digold Complexes." Organic Letters, 2013.[Link]

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.[Link]

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 3-Iodo-5,6-dimethoxy-1-methyl-1H-indole Reactions

Welcome to the technical support center for palladium-catalyzed reactions involving 3-iodo-5,6-dimethoxy-1-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for palladium-catalyzed reactions involving 3-iodo-5,6-dimethoxy-1-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the functionalization of this key indole intermediate. Our focus is on optimizing palladium catalyst loading to achieve high efficiency, yield, and purity in your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing 3-iodo-5,6-dimethoxy-1-methyl-1H-indole?

A1: The C3-iodo bond on the indole ring is highly amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The most frequently employed reactions for this substrate include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Heck Coupling: For the formation of C-C bonds with alkenes.[1][2]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[1][2][3]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[4][5][6]

Q2: How do I select the appropriate palladium catalyst and ligand for my specific reaction?

A2: The choice of catalyst and ligand is critical for reaction success. For 3-iodoindoles, which are relatively electron-rich, a variety of palladium sources can be effective.[7]

  • Palladium(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃ are often used directly.[8]

  • Palladium(II) sources such as Pd(OAc)₂ and PdCl₂(PPh₃)₂ are also common and are reduced in situ to the active Pd(0) species.[9][10]

The ligand choice is arguably more critical than the palladium source.[9] Ligands stabilize the palladium center, modulate its reactivity, and facilitate key steps in the catalytic cycle. For electron-rich substrates like your indole, bulky and electron-rich phosphine ligands are often preferred as they can promote the oxidative addition step and prevent catalyst decomposition.[11]

  • For Suzuki-Miyaura: Ligands like dppf (in PdCl₂(dppf)) or bulky biaryl phosphines (e.g., XPhos, SPhos) are often effective.[12]

  • For Buchwald-Hartwig: Bulky, electron-rich biaryl phosphine ligands such as Xantphos, BINAP, RuPhos, and BrettPhos have demonstrated good performance.[5]

Q3: What is a typical starting catalyst loading (mol %) for these reactions?

A3: For initial screening, a palladium catalyst loading in the range of 1-5 mol % is a common starting point.[13][14] In many cases, the loading can be reduced to below 1 mol % once the reaction conditions are optimized.[15] It's important to note that higher catalyst loadings do not always lead to better results and can sometimes increase the formation of byproducts and make purification more difficult.[16]

Q4: How does the concentration of the reaction (molarity) affect the catalyst performance?

A4: The concentration of your reaction can have a significant impact on catalyst performance and reaction outcomes.[14] While often overlooked, reporting the palladium concentration in parts per million (ppm) in addition to mol % can provide a more complete picture of the catalytic system.[17][18] Highly dilute conditions may lead to slower reaction rates, while overly concentrated reactions can lead to solubility issues and potential catalyst deactivation. A typical starting concentration for these types of reactions is in the range of 0.1-0.5 M with respect to the limiting reagent.

Troubleshooting Guide

Below is a troubleshooting guide formatted to address common problems encountered when optimizing palladium catalyst loading for reactions with 3-iodo-5,6-dimethoxy-1-methyl-1H-indole.

Problem 1: Low or No Conversion of Starting Material

This is a frequent issue that can often be traced back to catalyst inactivity or suboptimal reaction conditions.

Potential Cause & Recommended Solution

  • Inactive Catalyst:

    • Diagnosis: The palladium catalyst may have degraded due to improper storage or handling. Palladium(0) catalysts, in particular, can be sensitive to air and moisture.[8] The formation of palladium black (a fine black precipitate) can indicate catalyst decomposition to a less active form.[12]

    • Solution:

      • Use a freshly opened bottle of catalyst or a catalyst that has been stored under an inert atmosphere.

      • Ensure your reaction setup is properly purged with an inert gas (argon or nitrogen) before adding the catalyst.[12]

  • Inappropriate Ligand:

    • Diagnosis: The chosen ligand may not be suitable for the specific transformation, leading to a stalled catalytic cycle.

    • Solution:

      • Screen a panel of ligands with varying steric and electronic properties. For electron-rich iodo-indoles, bulky and electron-rich phosphine ligands are often a good starting point.[11][19]

      • For Suzuki couplings, consider ligands like SPhos or XPhos.[12] For Buchwald-Hartwig aminations, ligands like Xantphos or BrettPhos can be effective.[5]

  • Suboptimal Base or Solvent:

    • Diagnosis: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate.[12] The solvent affects the solubility of all reaction components and can influence catalyst activity.

    • Solution:

      • Base Screening: If using a common base like Na₂CO₃, consider switching to a stronger or more soluble base such as K₃PO₄ or Cs₂CO₃.[12]

      • Solvent Screening: Common solvents for these reactions include dioxane, toluene, and DMF.[12] Ensure your starting materials and reagents are soluble in the chosen solvent at the reaction temperature. In some cases, a mixture of solvents (e.g., dioxane/water) is beneficial, especially for Suzuki couplings where the presence of water can be critical for the activity of certain bases.[12]

  • Insufficient Temperature:

    • Diagnosis: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.

    • Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing the temperature to 100-120 °C, provided the reactants are thermally stable.[12] Microwave irradiation can also be a valuable tool for accelerating reactions.[12]

Problem 2: Significant Byproduct Formation (Dehalogenation or Homocoupling)

The formation of byproducts can compete with the desired cross-coupling reaction, leading to reduced yields and purification challenges.

Potential Cause & Recommended Solution

  • Dehalogenation (Proto-deiodination):

    • Diagnosis: The iodo-indole starting material is converted to the corresponding H-indole. This can occur through various pathways, including reaction with trace water or other proton sources.

    • Solution:

      • Use Anhydrous Conditions: Ensure your solvent and reagents are dry, especially if the reaction does not require water.

      • Optimize Base and Temperature: A very strong base or excessively high temperatures can sometimes promote dehalogenation. A careful screening of these parameters is recommended.

      • Adjust Catalyst Loading: In some cases, a lower catalyst loading can minimize this side reaction.

  • Homocoupling of the Coupling Partner (e.g., Boronic Acid):

    • Diagnosis: Two molecules of the boronic acid (in a Suzuki reaction) couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.[8]

    • Solution:

      • Thorough Degassing: This is the most critical step to prevent homocoupling. Ensure the reaction mixture is rigorously degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period (e.g., 15-30 minutes).[8]

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate homocoupling that might occur during the in situ reduction of a Pd(II) precatalyst.[8]

      • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can favor the desired cross-coupling over homocoupling.[12]

Experimental Protocols

Protocol 1: General Procedure for Screening Palladium Catalyst Loading in a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for optimizing the catalyst loading for the coupling of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole with a representative boronic acid.

Materials:

  • 3-iodo-5,6-dimethoxy-1-methyl-1H-indole

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(dppf))

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add 3-iodo-5,6-dimethoxy-1-methyl-1H-indole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

  • Via syringe, add the degassed solvent mixture (e.g., 5 mL of a 4:1 dioxane/water mixture).

  • In a separate vial, prepare a stock solution of the palladium catalyst in the reaction solvent.

  • Add the appropriate volume of the catalyst stock solution to the reaction mixture to achieve the desired catalyst loading (e.g., for a 1 mol % loading, add 0.01 mmol of the catalyst).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Example Catalyst Loading Screening for Suzuki-Miyaura Coupling

EntryCatalyst Loading (mol %)Temperature (°C)Time (h)Yield (%)
15.01001285
22.51001288
31.01001290
40.51002485
50.11002465

Note: Yields are hypothetical and for illustrative purposes.

Visualizing the Catalytic Cycle and Troubleshooting

A clear understanding of the catalytic cycle is fundamental to effective troubleshooting.

Suzuki-Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-I) Pd0->OxAdd 3-Iodo-indole PdII_RI R-Pd(II)-I Ln OxAdd->PdII_RI Transmetal Transmetalation (Ar-B(OR)2) PdII_RI->Transmetal PdII_RAr R-Pd(II)-Ar Ln Transmetal->PdII_RAr RedElim Reductive Elimination PdII_RAr->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product Base Base Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Product CheckCatalyst Verify Catalyst and Ligand Activity Start->CheckCatalyst SideReactions Byproducts Observed? (Dehalogenation, Homocoupling) Start->SideReactions CheckConditions Screen Reaction Conditions (Base, Solvent, Temp) CheckCatalyst->CheckConditions If catalyst is active CheckPurity Check Reagent Purity and Stoichiometry CheckConditions->CheckPurity If conditions are optimized OptimizeLoading Optimize Catalyst Loading CheckPurity->OptimizeLoading If reagents are pure Success Successful Reaction OptimizeLoading->Success SideReactions->CheckCatalyst No Degas Improve Degassing Procedure SideReactions->Degas Yes AdjustStoich Adjust Reagent Stoichiometry Degas->AdjustStoich AdjustStoich->OptimizeLoading

Caption: A workflow for troubleshooting common issues in cross-coupling reactions.

References

  • Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (2025). Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones. Retrieved from [Link]

  • Sharma, S., et al. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. Retrieved from [Link]

  • Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of palladium amount on Suzuki-Miyaura reaction yield. Retrieved from [Link]

  • Wang, D., et al. (2015). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society. Retrieved from [Link]

  • de Souza, R. O. M. A., et al. (2016). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Kumar, D., & Punniyamurthy, T. (2014). Synthesis of Functionalized Indoles via Palladium-Catalyzed Aerobic Oxidative Cycloisomerization of o-Allylanilines. Organic Letters. Retrieved from [Link]

  • Beilstein Journals. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Retrieved from [Link]

  • PMC. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing the reaction conditions. Retrieved from [Link]

  • PubMed. (2001). Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2025). Problems with Suzuki coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed N-Arylation of Indoles. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Retrieved from [Link]

  • PMC. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]

  • Semantic Scholar. (2023). Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. Retrieved from [Link]

  • Wang, Y.-J., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • Liu, Y., et al. (2024). Pd-Catalyzed Asymmetric Intramolecular Dearomatizing Reductive Heck Reaction of Indoles. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2014). Density Functional Study of Indole Formation by an Intramolecular Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. Retrieved from [Link]

  • ACS Publications. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed coupling reaction of indole with substituted bromobenzenes. Retrieved from [Link]

Sources

Optimization

chromatography purification and recrystallization techniques for 3-iodo-5,6-dimethoxy-1-methyl-1H-indole

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the chromatographic purification and recrystallization of 3-iodo-5,6-dimethoxy-1-methyl-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the chromatographic purification and recrystallization of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole. Here, we address common challenges with practical, field-proven solutions and explain the scientific principles behind our experimental recommendations.

Frequently Asked Questions (FAQs)

Q1: My 3-iodo-5,6-dimethoxy-1-methyl-1H-indole appears to be degrading on the silica gel column, indicated by streaking on the TLC plate and a colored band on the column. What is happening and how can I prevent it?

A1: Indole derivatives, especially those with electron-rich methoxy groups like your compound, can be sensitive to the acidic nature of standard silica gel.[1] This acidity can lead to decomposition or polymerization, resulting in the observed streaking and discoloration.[1] To mitigate this, you can either deactivate the silica gel by pre-flushing the column with an eluent containing 1-3% triethylamine or switch to a less acidic stationary phase like neutral alumina.[1][2][3]

Q2: I'm having trouble getting a good separation of my target compound from a closely related impurity with a very similar Rf value. What chromatographic strategies can I employ?

A2: Separating compounds with similar polarities is a common challenge.[1] First, ensure your Thin-Layer Chromatography (TLC) is optimized to show any separation, aiming for an Rf value between 0.2 and 0.4 for your target compound.[2] If baseline separation isn't achieved on the TLC, you can try using a shallower solvent gradient during your column chromatography.[1] Additionally, switching to a different solvent system with a different selectivity, for example, from an ethyl acetate/hexane system to a dichloromethane/methanol system, can often improve separation.[1][2]

Q3: My compound is colorless. How can I effectively monitor its presence during TLC analysis and column fractionation?

A3: Most indole derivatives are UV-active due to their aromatic structure and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under 254 nm UV light.[2] For more specific visualization, Ehrlich's reagent (p-dimethylaminobenzaldehyde) is an excellent stain for indoles, typically producing blue or purple spots.[2] An iodine chamber can also be used for general visualization of organic compounds.[2][4]

Q4: During recrystallization, my 3-iodo-5,6-dimethoxy-1-methyl-1H-indole is "oiling out" instead of forming crystals. What causes this and what is the solution?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too saturated or is cooling too rapidly.[5] To resolve this, return the flask to the heat source, add a small amount of additional solvent to ensure the compound is fully dissolved, and then allow it to cool more slowly.[5] If this doesn't work, consider using a different solvent system.

Q5: My recrystallization yield is very low. What are the likely reasons?

A5: A low yield in recrystallization can be due to several factors. You may have used too much solvent, causing a significant amount of your compound to remain in the mother liquor.[5] It's also possible that the crude material was not pure enough to begin with, and recrystallization is effectively removing a large percentage of impurities.[6] Another possibility is premature crystallization during a hot filtration step.

Troubleshooting Guide: Column Chromatography

This section provides a systematic approach to troubleshooting common issues encountered during the column chromatography of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole.

Problem 1: Poor Separation or Co-elution of Impurities
Potential Cause Explanation Recommended Solution
Inappropriate Solvent System The chosen eluent may not have sufficient selectivity to resolve the target compound from impurities.Perform a thorough TLC analysis with various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol, toluene/acetone) to find an optimal mobile phase that provides good separation.[1][3]
Column Overloading Applying too much sample for the amount of stationary phase will lead to broad peaks and poor separation.A general rule of thumb is to use a sample-to-silica gel ratio of 1:30 to 1:100 by weight.[2]
Running the Column Too Fast Insufficient equilibration time between the mobile and stationary phases can lead to decreased resolution.For gravity columns, ensure the packing is uniform and the flow rate is not excessive. For flash chromatography, optimize the flow rate based on the separation.
Shallow Gradient Needed For impurities that are very close in polarity to the product, a shallow gradient of the more polar solvent may be necessary to achieve separation.[1]Use a very slow, gradual increase in the polar solvent concentration during elution.
Problem 2: Peak Tailing or Streaking
Potential Cause Explanation Recommended Solution
Acidic Silica Gel The indole nitrogen can interact with the acidic silanol groups on the silica surface, causing tailing.[2]Add a small amount (0.5-1%) of a modifier like triethylamine to your eluent to neutralize the acidic sites.[1][3]
Compound Degradation The compound may be unstable on the silica gel, leading to decomposition products that streak down the column.[2]Deactivate the silica gel as described above or consider using a less acidic stationary phase like neutral alumina.[1][2]
Sample Overload Exceeding the capacity of the stationary phase can also manifest as tailing.[2]Reduce the amount of sample loaded onto the column.
Problem 3: Low or No Recovery of the Compound
Potential Cause Explanation Recommended Solution
Irreversible Adsorption Highly polar compounds can bind very strongly to the silica gel and may not elute with the chosen solvent system.[2]If your compound is still on the column after your planned elution, try flushing with a more polar solvent system, such as 5-10% methanol in dichloromethane.[2][3]
Decomposition on the Column As mentioned, the compound may be degrading on the acidic silica gel.[2]Use deactivated silica or an alternative stationary phase like alumina.[1][2]
Insufficiently Polar Eluent The mobile phase may not be strong enough to move the compound through the column.Gradually increase the polarity of the mobile phase (gradient elution).[2]
Experimental Workflow for Troubleshooting Chromatography

chromatography_workflow start Problem with Chromatography check_tlc Re-evaluate TLC (Rf = 0.2-0.4?) start->check_tlc poor_sep Poor Separation? check_tlc->poor_sep Yes streaking Streaking/Tailing? check_tlc->streaking No poor_sep->streaking No optimize_solvent Optimize Solvent System (e.g., DCM/MeOH) poor_sep->optimize_solvent Yes low_recovery Low Recovery? streaking->low_recovery No add_tea Add 1% Triethylamine to Eluent streaking->add_tea Yes increase_polarity Increase Eluent Polarity (e.g., flush with MeOH) low_recovery->increase_polarity Yes solution Problem Resolved low_recovery->solution No shallow_gradient Use Shallow Gradient optimize_solvent->shallow_gradient reduce_load Reduce Sample Load shallow_gradient->reduce_load reduce_load->solution deactivate_silica Deactivate Silica or Use Alumina add_tea->deactivate_silica deactivate_silica->solution increase_polarity->deactivate_silica

Caption: Troubleshooting workflow for column chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for obtaining high-purity solid material, but it requires careful optimization.[1][6]

Problem 1: Compound Fails to Crystallize
Potential Cause Explanation Recommended Solution
Solution is Too Dilute There is too much solvent, and the solution is not supersaturated upon cooling.Gently boil off a portion of the solvent to concentrate the solution and then allow it to cool again.[5]
Lack of Nucleation Sites Crystal growth requires an initial seed or a surface to begin.Try scratching the inside of the flask with a glass stirring rod just below the solvent line.[5] If that fails, add a "seed crystal" of your pure compound if available.
Inappropriate Solvent The chosen solvent may be too good, keeping the compound soluble even at low temperatures.If all else fails, remove the solvent by rotary evaporation and attempt the recrystallization again with a different solvent or a two-solvent system.[1][5]
Problem 2: The Compound "Oils Out"
Potential Cause Explanation Recommended Solution
Solution is Too Concentrated The compound is precipitating out of solution at a temperature above its melting point.Reheat the solution and add a small amount of additional solvent to decrease the saturation. Allow for slower cooling.[5]
High Impurity Content Impurities can depress the melting point of the compound, leading to oiling out.Consider adding a charcoal step during the hot filtration to remove colored or highly polar impurities.[5] It may also be necessary to first purify the crude product by column chromatography.
Problem 3: Crystals are Colored or Impure
Potential Cause Explanation Recommended Solution
Crystallization Occurred Too Quickly Rapid crystal formation can trap impurities within the crystal lattice.Ensure the solution cools slowly. You can insulate the flask to slow down the cooling rate. Using slightly more than the minimum amount of hot solvent can also promote slower crystal growth.[5]
Colored Impurities Present The starting material contains colored impurities that are co-crystallizing.If the impurities are polar, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.
Incomplete Washing Residual mother liquor containing impurities remains on the crystal surface after filtration.After vacuum filtration, wash the crystals with a small amount of ice-cold recrystallization solvent.
Experimental Workflow for Troubleshooting Recrystallization

recrystallization_workflow start Recrystallization Issue no_crystals No Crystals Form? start->no_crystals oiling_out Compound Oils Out? no_crystals->oiling_out No boil_solvent Boil Off Some Solvent no_crystals->boil_solvent Yes impure_crystals Impure/Colored Crystals? oiling_out->impure_crystals No add_solvent Reheat and Add More Solvent oiling_out->add_solvent Yes cool_slower Cool Solution More Slowly impure_crystals->cool_slower Yes solution Problem Resolved impure_crystals->solution No scratch_flask Scratch Flask / Add Seed Crystal boil_solvent->scratch_flask change_solvent Change Solvent System scratch_flask->change_solvent change_solvent->solution slow_cooling Ensure Slow Cooling add_solvent->slow_cooling charcoal_step Consider a Charcoal Step slow_cooling->charcoal_step wash_crystals Wash Crystals with Cold Solvent charcoal_step->wash_crystals charcoal_step->solution cool_slower->charcoal_step wash_crystals->solution

Caption: Troubleshooting workflow for recrystallization.

Protocols and Data

Protocol 1: Deactivation of Silica Gel

This procedure is recommended when dealing with acid-sensitive compounds like 3-iodo-5,6-dimethoxy-1-methyl-1H-indole.[2]

  • Prepare your chosen eluent (e.g., 20% ethyl acetate in hexanes).

  • Add 1-3% triethylamine to this solvent mixture.[3]

  • Pack your chromatography column using this triethylamine-containing eluent.

  • Flush the packed column with one to two column volumes of this mixture.

  • You can now proceed with loading your sample and running the chromatography with your standard eluent (with or without triethylamine, as determined by TLC).[2]

Protocol 2: General Recrystallization Procedure
  • Solvent Selection: In a test tube, add a small amount of your crude solid. Add a potential solvent dropwise. A good solvent will dissolve the compound when hot but sparingly when cold.[1] Common solvents for indole derivatives include ethanol, methanol, and ethyl acetate/hexane mixtures.[1][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to boiling with swirling after each addition, until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities or if a charcoal treatment was used, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Table 1: Common Solvent Systems for Indole Purification
Technique Solvent System Polarity Notes
Normal-Phase Chromatography Ethyl Acetate / HexanesLow to MediumA standard starting point for many organic compounds.[2][3][7]
Normal-Phase Chromatography Dichloromethane / MethanolMedium to HighGood for more polar indoles. Methanol percentage is usually kept low (1-10%).[2][3]
Reversed-Phase Chromatography Acetonitrile / WaterHighSuitable for very polar indole derivatives. Often used with a modifier like formic acid.[2][8]
Recrystallization Ethanol or MethanolHighGood for moderately polar solids.[4][9]
Recrystallization Dichloromethane / HexanesTwo-solvent systemA good combination where the compound is soluble in dichloromethane and insoluble in hexanes.[1]
Recrystallization Ethyl Acetate / HexanesTwo-solvent systemAnother common two-solvent system for compounds of intermediate polarity.

References

  • Technical Support Center: Purification of Indole Derivatives by Column Chromatography - Benchchem.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
  • purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine - Benchchem.
  • Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound - Taylor & Francis Online. Available at: [Link]

  • Solvent Systems for Flash Column Chromatography - University of Rochester. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Successful Flash Chromatography - King Group. Available at: [Link]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC. Available at: [Link]

  • Column chromatography - Columbia University. Available at: [Link]

  • Problems with Fischer indole synthesis : r/Chempros - Reddit. Available at: [Link]

  • Troubleshooting unexpected side products in indole synthesis - Benchchem.
  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - Beilstein Journals. Available at: [Link]

  • Synthesis of 3‐Iodoindoles by the Pd/Cu‐Catalyzed Coupling of N,N‐Dialkyl‐2‐iodoanilines and Terminal Acetylenes, Foll - SciSpace. Available at: [Link]

  • Synthesis and biological evaluation of some N-substituted indoles - Arkivoc. Available at: [Link]

  • Why did my reaction fail? : r/chemhelp - Reddit. Available at: [Link]

  • Process of preparing purified aqueous indole solution - Google Patents.
  • Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole - Benchchem.
  • Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole - Digital Commons @ Georgia Southern. Available at: [Link]

  • Syntheses of the New Indole Derivatives Related to Indomethacin - Periodicum Biologorum. Available at: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. Available at: [Link]

  • Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids | ACS Omega - ACS Publications. Available at: [Link]

  • 5 - Wiley-VCH. Available at: [Link]

  • Separation of 5,6-Dimethoxy-1H-indole-3-ethylamine on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • Crystallization Solvents.pdf.
  • Preparation of 5,6-Dihydroxyindole.
  • Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole - ijarsct. Available at: [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION AT THE 1-POSITION OF 1-HYDROXYTRYPTAMINE AND -TRYPTOPHAN DERIVATIVES1 Fumio Yamada, Aya Goto,.
  • How can residues of indole be removed from a reaction mixture without using column chromatography? | ResearchGate. Available at: [Link]

Sources

Troubleshooting

reducing side products in the electrophilic iodination of 5,6-dimethoxy-1-methyl-1H-indole

From the Senior Application Scientist's Desk: Welcome to the technical support guide for the electrophilic iodination of 5,6-dimethoxy-1-methyl-1H-indole. This substrate is a highly electron-rich heterocyclic compound, m...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for the electrophilic iodination of 5,6-dimethoxy-1-methyl-1H-indole. This substrate is a highly electron-rich heterocyclic compound, making it both an excellent candidate for functionalization and a challenging substrate to handle due to its propensity for side reactions. The dual methoxy substituents at the C5 and C6 positions, combined with the N-methyl group, significantly activate the indole ring towards electrophilic attack. While this ensures rapid reaction, it also opens pathways to undesired byproducts such as di-iodination and oxidative degradation.

This guide is structured to provide direct, actionable solutions to the common challenges encountered during this synthesis. We will delve into the mechanistic reasons behind these side reactions and offer field-proven protocols to maximize the yield and purity of your desired C3-iodinated product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems observed during the iodination of 5,6-dimethoxy-1-methyl-1H-indole in a direct question-and-answer format.

Issue 1: Multiple Product Spots on TLC, Suspected Di-iodination

Q: My post-reaction TLC analysis shows two or more product spots with similar characteristics, and I suspect I've formed di-iodinated species. How can I confirm this and, more importantly, prevent it?

A: This is the most common side reaction for this highly activated indole. The primary site of electrophilic attack is the C3 position, which is the most nucleophilic. However, the strong electron-donating effect of the methoxy groups enhances the nucleophilicity of the entire ring, making a second iodination event favorable, often at the C2 or C4 positions.

Causality & Mechanism: The initial C3-iodination product is still electron-rich enough to undergo a second electrophilic substitution, especially if a potent iodinating agent or a slight excess of the reagent is used.

Immediate Troubleshooting Steps:

  • Reduce Iodinating Agent Stoichiometry: Carefully decrease the equivalents of your iodinating agent. Start with 0.95 equivalents relative to the indole and titrate up only if you observe incomplete conversion of the starting material.

  • Lower the Reaction Temperature: Perform the reaction at 0°C or even -20°C. Lower temperatures increase the selectivity for the most reactive site (C3) over less reactive sites, disfavoring the higher-activation-energy di-iodination pathway.

  • Change Your Reagent: Switch from highly reactive systems (e.g., I₂ with an oxidant) to a milder, bulkier reagent. N-Iodosuccinimide (NIS) is often the reagent of choice for controlling mono-iodination in activated systems.[1][2] Its relative steric bulk can also help disfavor attack at the more hindered C2 position.

dot

Caption: Pathways for mono- and di-iodination of the activated indole ring.

Issue 2: Reaction Mixture Darkens, Yielding a Discolored Product

Q: My reaction solution turns dark brown or purple during the experiment, and my final product is impure and discolored after work-up. What is causing this degradation?

A: Electron-rich indoles are notoriously susceptible to oxidation, forming highly colored radical cations or polymeric materials.[3] This is often exacerbated by acidic conditions, which can be generated in situ by certain iodination reactions (e.g., those producing HI as a byproduct).

Causality & Mechanism: The low oxidation potential of the 5,6-dimethoxy-1-methyl-1H-indole ring makes it sensitive to both the iodinating reagent itself (if it's a strong oxidant) and air. The resulting radical species can polymerize, leading to the dark tars that are difficult to remove.

Immediate Troubleshooting Steps:

  • Work Under an Inert Atmosphere: Purge your reaction vessel with nitrogen or argon and maintain a positive pressure throughout the experiment to exclude oxygen.

  • Use a Non-Acidic Iodinating Reagent: N-Iodosuccinimide (NIS) is an excellent choice as it does not produce an acidic byproduct. If you must use elemental iodine (I₂), consider adding a non-nucleophilic base like potassium carbonate to scavenge the HI that forms.[4][5]

  • Purify with Deactivated Silica Gel: Standard silica gel is acidic and can cause significant product degradation on the column.[3] Neutralizing the silica immediately before use is critical. (See Protocol 2 below). Alternatively, consider using neutral alumina as the stationary phase.[3]

  • Minimize Light Exposure: Wrap your reaction flask in aluminum foil, as some indole degradation pathways can be photolytically initiated.

Issue 3: Inefficient or Incomplete Reaction

Q: My reaction has stalled, with a significant amount of starting material remaining even after several hours. How can I drive it to completion?

A: While this substrate is highly activated, low conversion can still occur due to reagent quality, solvent effects, or an insufficiently electrophilic iodine source for the chosen conditions.

Immediate Troubleshooting Steps:

  • Verify Reagent Quality: N-Iodosuccinimide (NIS) can decompose over time. Ensure it is pure and has been stored correctly (cool, dark, dry). If using I₂, ensure it is fresh, as it can sublime from its container.[6]

  • Solvent Choice: The choice of solvent can dramatically influence the reaction rate. Aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are generally preferred. Polar aprotic solvents can help stabilize the charged intermediates in the electrophilic substitution mechanism.

  • Consider a More Powerful Reagent System: If milder reagents like NIS are ineffective, a more potent electrophile may be needed. A combination of I₂ with an oxidant like meta-chloroperoxybenzoic acid (mCPBA) or silver sulfate can generate a more powerful iodinating species.[7] However, be aware that this significantly increases the risk of oxidation and di-iodination, and should be approached with caution at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for C3-selectivity in this indole? The C3 position of the indole ring is electronically analogous to the para position of an enamine, making it the most electron-rich and sterically accessible site for electrophilic attack. The resonance structures of the sigma complex intermediate show that attack at C3 allows the positive charge to be delocalized over the benzene ring and the nitrogen atom without disrupting the aromaticity of the benzene portion.

dot

Caption: General mechanism for electrophilic iodination at the C3 position.

Q2: Which iodinating agents should I consider, and what are their pros and cons? Your choice of reagent is a critical parameter for controlling selectivity.

Reagent SystemProsConsBest For
I₂ Inexpensive, readily available.Low electrophilicity; often requires an oxidant which can cause side reactions.Simple, less activated substrates.
I₂ / Oxidant (e.g., mCPBA) Highly reactive, drives reactions to completion.Poor selectivity, high risk of oxidation and di-iodination.Resistant or deactivated substrates.
Iodine Monochloride (ICl) More electrophilic than I₂.[1]Can be harsh; byproduct (HCl) is acidic.[8]When I₂ is too slow and NIS is unavailable.
N-Iodosuccinimide (NIS) Mild, selective, produces neutral succinimide byproduct.[1][2]More expensive, can decompose on storage.Highly recommended for this substrate.
1,3-Diiodo-5,5-dimethylhydantoin (DIH) Highly reactive, provides two iodine equivalents.[2][8]Can be difficult to control mono-iodination.Rapid, small-scale reactions where selectivity is less critical.

Q3: How critical is the work-up procedure? It is extremely critical. A standard acidic or basic wash can degrade the product. A gentle work-up is recommended: quench the reaction with a mild reducing agent like aqueous sodium thiosulfate (to remove any remaining electrophilic iodine), followed by extraction with an organic solvent. Wash the organic layer with brine only, then dry and concentrate in vacuo at low temperature. Proceed immediately to purification on deactivated silica.

Key Experimental Protocols

Protocol 1: High-Selectivity Mono-iodination using N-Iodosuccinimide (NIS)

This protocol is optimized to favor the formation of the C3-mono-iodinated product while minimizing side reactions.

Materials:

  • 5,6-dimethoxy-1-methyl-1H-indole

  • N-Iodosuccinimide (NIS), recrystallized if necessary

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Setup: Under a positive pressure of nitrogen, add 5,6-dimethoxy-1-methyl-1H-indole (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous acetonitrile (approx. 0.1 M concentration) and stir until the indole has completely dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add NIS (1.05 eq) to the cooled solution in one portion. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours. Look for the consumption of the starting material and the appearance of a single, new, higher-Rf spot.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer twice with saturated Na₂S₂O₃, then once with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a bath temperature below 40°C.

  • Purification: Immediately purify the crude residue by flash column chromatography using deactivated silica gel as described in Protocol 2.

Protocol 2: Purification via Flash Chromatography on Deactivated Silica Gel

This procedure is essential to prevent product degradation during purification.[3]

Materials:

  • Silica gel (standard, 230-400 mesh)

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

  • Triethylamine (Et₃N)

  • Crude iodinated indole product

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 Hexanes:EtOAc).

  • Deactivation: Add triethylamine to the slurry to a final concentration of 1% v/v (e.g., 10 mL of Et₃N for every 990 mL of eluent). Stir gently for 5 minutes.

  • Column Packing: Pack a chromatography column with the deactivated silica slurry as you normally would.

  • Equilibration: Flush the packed column with 2-3 column volumes of the 1% triethylamine-containing eluent to ensure the entire stationary phase is neutralized.

  • Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Run the column using an eluent system that contains 0.5-1% triethylamine throughout the entire gradient.

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent and residual triethylamine under reduced pressure.

References

  • Sasaki, W., et al. (2010). Iodine-catalyzed electrophilic substitution of indoles. Beilstein Journal of Organic Chemistry, 6, 1124-1130. [Link]

  • Somei, M., et al. (1984). A new and versatile synthesis of 2,3-disubstituted indoles. Chemical & Pharmaceutical Bulletin, 32(9), 3667-3675. [Link]

  • García, A., et al. (2004). A Convenient Iodination of Indoles and Derivatives. Letters in Organic Chemistry, 1(2), 149-152. [Link]

  • O'Malley, D. P., et al. (2006). (Indol-3-yl)(mesityl)iodonium Salts: Novel Electrophilic Indole Reagents. Organic Letters, 8(23), 5357-5360. [Link]

  • He, Z., Li, H., & Li, Z. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(12), 4296-4299. [Link]

  • Organic Chemistry Portal. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. Synfacts, 2010(9), 1035-1035. [Link]

  • Barluenga, J., et al. (1984). Iodination of 3-substituted indoles. Journal of the Chemical Society, Perkin Transactions 1, 2273-2277. [Link]

  • Wang, L., et al. (2022). Molecular iodine catalyzed C3-quaternization via oxidative dearomatization of indoles. Chemical Communications, 58, 2456-2459. [Link]

  • YouTube. (2021). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Professor Dave Explains.[Link]

  • Wang, Y., et al. (2021). Catalytic, Dearomative 2,3-Difluorination of Indoles. Journal of the American Chemical Society, 143(30), 11745-11753. [Link]

  • Chuang, T.-H., et al. (2018). Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins. Molecules, 23(3), 683. [Link]

  • Wodrich, M. D., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Journal of the American Chemical Society, 143(24), 9263-9269. [Link]

Sources

Optimization

overcoming steric hindrance in 3-iodo-5,6-dimethoxy-1-methyl-1H-indole substitutions

Welcome to the technical support guide for researchers working with 3-iodo-5,6-dimethoxy-1-methyl-1H-indole. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers working with 3-iodo-5,6-dimethoxy-1-methyl-1H-indole. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols for overcoming the significant steric and electronic challenges associated with substitutions at the C3 position of this electron-rich and substituted indole scaffold.

The core challenge arises from the steric hindrance around the C3-iodo group, which is flanked by the N-methyl group and the bulky iodine atom itself. This steric crowding can impede catalyst-substrate interactions, leading to low yields, slow reactions, and undesired side reactions. This guide is structured to address these issues within the context of the most common and powerful cross-coupling reactions used for indole functionalization.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, coupling sterically hindered partners like our target indole with substituted boronic acids requires careful optimization.

Frequently Asked Questions (Suzuki-Miyaura)

Q1: My Suzuki-Miyaura coupling is giving low to no yield, with mainly starting material recovered. What is the primary issue?

A1: The most likely cause is inefficient oxidative addition of the palladium catalyst to the C-I bond, followed by a difficult transmetalation step due to steric hindrance. The N-methyl group and the C3-iodine create a sterically demanding environment. For such challenging couplings, highly active catalyst systems are essential.[1] The choice of ligand is paramount.

  • Expertise & Experience: Standard ligands like PPh₃ are often insufficient. Bulky, electron-rich dialkylbiaryl phosphine ligands are designed to accelerate both oxidative addition and the subsequent reductive elimination, which is the product-forming step.[2] These ligands create a more open coordination sphere around the palladium, facilitating the approach of the hindered substrates.

Q2: I'm observing significant dehalogenation (protodeiodination) of my indole starting material. How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction, particularly at higher temperatures or with certain base/solvent combinations. It occurs when the organopalladium intermediate reacts with a proton source instead of the boronic acid.

  • Recommended Solutions:

    • Ligand Selection: The choice of ligand can influence the relative rates of reductive elimination (desired) versus side reactions. Screening different bulky phosphine ligands may reveal one that favors the desired product pathway.[1]

    • Base and Solvent Choice: Use anhydrous, aprotic solvents (e.g., dioxane, toluene, DMF) and ensure they are thoroughly degassed to remove oxygen, which can promote side reactions like boronic acid homocoupling.[1] The choice of base is also critical; weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOtBu, which can increase the rate of side reactions.

    • Temperature Control: While higher temperatures can overcome steric barriers, they can also accelerate dehalogenation.[1] Try running the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., 80-100 °C).

Q3: The reaction works with simple phenylboronic acid, but fails with ortho-substituted or more complex boronic acids. What adjustments are needed?

A3: This is a classic case of cumulative steric hindrance from both coupling partners. When both the indole and the boronic acid are sterically demanding, the transmetalation step becomes exceedingly difficult.[1]

  • Recommended Solutions:

    • Switch to a More Active Catalyst System: This is the most critical adjustment. Use a pre-formed palladium catalyst or generate one in situ with a highly active ligand. (See Table 1).

    • Change the Boron Reagent: In some cases, boronate esters (e.g., pinacol boronates) can exhibit different reactivity and may improve the outcome compared to boronic acids.[1]

    • Increase Temperature: If the reactants are stable, increasing the temperature to 100-120 °C may be necessary to overcome the high activation energy of the transmetalation step.[1] Microwave irradiation can be a very effective tool for this purpose.[3]

Table 1: Recommended Catalyst Systems for Hindered Suzuki-Miyaura Couplings
Catalyst PrecursorLigandTypical Loading (mol%)BaseSolventTemperature (°C)Key Feature
Pd(OAc)₂ or Pd₂(dba)₃SPhos1-3 (Pd), 2-6 (Ligand)K₃PO₄Toluene/H₂O100-110Excellent for hindered substrates.
Pd(OAc)₂ or Pd₂(dba)₃XPhos1-3 (Pd), 2-6 (Ligand)K₃PO₄Dioxane100-110Broad applicability for challenging couplings.[2]
Pd(PPh₃)₄None5-10Na₂CO₃Dioxane/H₂O85-100"Classical" conditions, may work for less hindered partners.[4]

Section 2: Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, but is also susceptible to steric effects and can be plagued by side reactions.

Frequently Asked Questions (Sonogashira)

Q1: My Sonogashira reaction is producing a lot of alkyne homo-coupling (Glaser-type) product and very little of the desired indole-alkyne product. What's wrong?

A1: Alkyne homo-coupling is a major side reaction in Sonogashira chemistry and is almost always promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[5]

  • Expertise & Experience: The most effective solution is to switch to a "copper-free" Sonogashira protocol. These conditions rely on a more active palladium catalyst to facilitate the coupling without the need for a copper co-catalyst. This change virtually eliminates the Glaser coupling pathway.[5]

  • Recommended Solutions:

    • Go Copper-Free: Use a system like Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos) and a suitable base like Cs₂CO₃ in a solvent like dioxane.[5]

    • Thorough Degassing: If using traditional copper-catalyzed conditions, ensure the reaction mixture is rigorously deoxygenated using freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.

Q2: The reaction is sluggish and requires long reaction times and high temperatures. How can I accelerate it?

A2: Slow reaction rates are again attributable to the steric hindrance around the C3 position. The N-methyl group impedes the approach of the palladium catalyst and the copper acetylide.

  • Recommended Solutions:

    • Ligand Choice: While the classic Sonogashira often uses PdCl₂(PPh₃)₂, more electron-rich and bulky ligands can accelerate the catalytic cycle.[6]

    • Base Selection: An amine base like Et₃N or DBU is typically used, acting as both a base and a solvent in some cases.[7][8] Ensure it is fresh and anhydrous.

    • Solvent: Using a polar aprotic solvent like DMF or NMP can sometimes improve reaction rates compared to less polar solvents like THF.

Protocol 1: Optimized Copper-Free Sonogashira Coupling

This protocol is designed to minimize homo-coupling and provide reliable yields for sterically hindered substrates.

  • Setup: To a flame-dried Schlenk tube under an argon atmosphere, add 3-iodo-5,6-dimethoxy-1-methyl-1H-indole (1.0 equiv.) and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv., 2.0 mol%) and SPhos (0.04 equiv., 4.0 mol%).

  • Solvent and Alkyne Addition: Add anhydrous, degassed dioxane. Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Seal the tube and heat the reaction to 80-100 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Section 3: Buchwald-Hartwig Amination

Creating C-N bonds at the hindered C3 position requires highly active catalysts capable of coupling amines with the iodo-indole.

Frequently Asked Questions (Buchwald-Hartwig)

Q1: I am attempting to couple a primary or secondary amine to the indole, but the reaction is not working. What catalyst system is recommended?

A1: The Buchwald-Hartwig amination is highly dependent on the ligand used. For electron-rich, sterically hindered substrates, first-generation ligands are often ineffective. The development of bulky biaryl phosphine ligands was a major breakthrough for this reaction.[9][10]

  • Expertise & Experience: The choice of base is also crucial. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LHMDS) or sodium tert-butoxide (NaOtBu) are commonly used.

  • Recommended Catalyst Systems:

    • For primary and secondary alkyl or aryl amines: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky biarylphosphine ligand such as BrettPhos, XPhos, or RuPhos is highly recommended.[5] These systems are designed to promote the challenging reductive elimination step that forms the C-N bond.[9]

Q2: The reaction is giving a complex mixture of products. What are the likely side reactions?

A2: Besides starting material recovery, potential side reactions include catalyst deactivation and reactions involving the amine or base. The indole nucleus itself is electron-rich, but C-N bond formation at C3 is generally favored over reactions at other positions with the right catalyst system.

  • Troubleshooting:

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.

    • Reagent Purity: Use pure, dry solvents and high-purity reagents. The base, in particular, should be handled in a glovebox if possible.

    • Ligand:Palladium Ratio: A ligand-to-palladium ratio of 1.5:1 to 2:1 is often optimal to prevent catalyst decomposition.

Visualization of Key Concepts

General Catalytic Cycle for Cross-Coupling

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X (Indole-I) PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans + R²-M (e.g., Ar-B(OH)₂) PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product

Caption: General catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Role of Bulky Ligands

Bulky_Ligand_Effect cluster_0 Small Ligand (e.g., PPh₃) cluster_1 Bulky Ligand (e.g., SPhos) Pd_small Pd L1 L Pd_small->L1 L2 L Pd_small->L2 R1_small R1_small->Pd_small R2_small R2_small->Pd_small label_slow Steric Clash Hinders Elimination Pd_bulky Pd L_bulky1 Bulky Ligand Pd_bulky->L_bulky1 R1_bulky R1_bulky->Pd_bulky R2_bulky R2_bulky->Pd_bulky label_fast Favorable Conformation Accelerates Elimination arrow leads to cluster_0 cluster_0 cluster_1 cluster_1

Caption: Bulky ligands enforce a favorable geometry, accelerating reductive elimination.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Surasani, R., Kalita, D., Rao Venkat, D., & Kothapalli Bannoth, C. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2066–2073. [Link]

  • Zhu, S., & Yu, J.-Q. (2021). C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. Organic Chemistry Frontiers, 8(5), 896-901. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie International Edition, 51(27), 6749-6752. [Link]

  • Che, H., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 144(47), 21547–21557. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium on carbon-catalyzed synthesis of 2- and 2,3-substituted indoles under heterogeneous conditions. Organic & Biomolecular Chemistry. [Link]

  • So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(14), 2795–2798. [Link]

  • Stuart, D. R., & Fagnou, K. (2003). Catalytic C−H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. Journal of the American Chemical Society, 125(30), 9006-9007. [Link]

  • Lane, B. S., & Sames, D. (2004). Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters, 6(17), 2897–2900. [Link]

  • Dai, G., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 70(25), 10454–10464. [Link]

  • National Institutes of Health. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. National Library of Medicine. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Dai, G., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. PMC. [Link]

  • Kim, H., et al. (2023). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. Molecules, 28(5), 2351. [Link]

  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

  • Abás, S., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2026. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Frontiers. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • Hossain, M. A., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23725–23735. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Graham, L. (n.d.). Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole. Journal of the South Carolina Academy of Science, 16(2), Article 5. [Link]

  • ResearchGate. (n.d.). Synthesizing derivatives of chlorinated indoles 3 by Buchwald‐Hartwig method. [Link]

  • Hoyt, H. M., & Weix, D. J. (2013). Functional-Group-Tolerant, Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of Tertiary Methyl-Bearing Stereocenters. Journal of the American Chemical Society, 135(25), 9294–9297. [Link]

  • Scott, J. P., & Snieckus, V. (2012). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. PMC. [Link]

  • ResearchGate. (n.d.). (a) Results for the oxidative coupling of N-methyl indole 2v with.... [Link]

  • Macmillan Group. (2002). Buchwald-Hartwig Chemistry. [Link]

  • Ledermann, N., Moubsit, A.-E., & Müller, T. J. J. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 19, 1379–1385. [Link]

  • ResearchGate. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

  • Van den Rul, H., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(11), 3183. [Link]

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Reference Data & Comparative Studies

Validation

reactivity comparison of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole vs 3-bromo analogs

An In-Depth Guide to the Comparative Reactivity of 3-Iodo- vs. 3-Bromo-5,6-dimethoxy-1-methyl-1H-indole in Palladium-Catalyzed Cross-Coupling Reactions The indole nucleus is a cornerstone of medicinal chemistry, forming...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Reactivity of 3-Iodo- vs. 3-Bromo-5,6-dimethoxy-1-methyl-1H-indole in Palladium-Catalyzed Cross-Coupling Reactions

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] The strategic functionalization of the indole scaffold, particularly at the C3-position, is a critical step in the synthesis of new drug candidates.[2] Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering a versatile and efficient means to form new carbon-carbon and carbon-heteroatom bonds.[3][4][5][6]

This guide provides an in-depth, objective comparison of the reactivity of two key synthetic intermediates: 3-iodo-5,6-dimethoxy-1-methyl-1H-indole and its 3-bromo analog . Understanding the nuanced differences in their performance in common cross-coupling reactions is paramount for researchers and drug development professionals aiming to optimize synthetic routes, improve yields, and make informed decisions on starting material selection.

The Decisive Role of the Halogen: A Mechanistic Overview

The superior reactivity of aryl iodides compared to aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry.[7] This difference is rooted in the rate-determining step of the catalytic cycle for many of these transformations: the oxidative addition of the aryl halide to a Pd(0) complex.[6][8]

The carbon-halogen bond strength follows the trend C–Br > C–I. The weaker carbon-iodine bond requires a lower activation energy to break, facilitating a faster oxidative addition step. This fundamental difference translates into several practical advantages for the iodo-substituted indole:

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures.

  • Shorter Reaction Times: Complete conversion is typically achieved more rapidly.

  • Lower Catalyst Loadings: Reduced amounts of the expensive palladium catalyst may be sufficient.

  • Broader Substrate Scope: The higher reactivity can overcome challenges posed by sterically hindered or electronically demanding coupling partners.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diorgano Ar-Pd(II)L₂-R Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X (Indole-I or Indole-Br) ArX->OxAdd Boronic R-B(OR)₂ + Base Boronic->Transmetal

General catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Head-to-Head Comparison in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is one of the most widely used C-C bond-forming reactions.[3][6]

  • 3-Iodo-5,6-dimethoxy-1-methyl-1H-indole: This substrate is highly reactive and typically provides excellent yields under standard Suzuki conditions.[9][10] Reactions can often be run at room temperature or with gentle heating (e.g., 80 °C) for short durations. Standard palladium sources like Pd(PPh₃)₄ or PdCl₂(dppf) are usually effective.[9]

  • 3-Bromo-5,6-dimethoxy-1-methyl-1H-indole: While still a viable substrate, achieving high yields often requires more forcing conditions. This may include higher temperatures, longer reaction times, and the use of more sophisticated catalyst systems.[11] For challenging couplings, employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can be crucial to facilitate the more difficult oxidative addition of the C-Br bond.[11]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalyst system.[1][7]

  • 3-Iodo-5,6-dimethoxy-1-methyl-1H-indole: This substrate undergoes Sonogashira coupling with exceptional efficiency, often at room temperature.[1][10] The high reactivity allows for the coupling of a wide range of terminal alkynes, including those with sensitive functional groups.[1]

  • 3-Bromo-5,6-dimethoxy-1-methyl-1H-indole: The 3-bromo analog is also effective in Sonogashira couplings, but generally requires heating to achieve reasonable reaction rates and yields.[7] The choice of ligand and base can be more critical to success compared to the iodo counterpart.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[8][12][13]

  • 3-Iodo-5,6-dimethoxy-1-methyl-1H-indole: The high reactivity of the C-I bond ensures smooth and efficient Heck couplings.[1][10] These reactions can proceed under relatively mild conditions, minimizing potential side reactions like alkene isomerization or polymerization.

  • 3-Bromo-5,6-dimethoxy-1-methyl-1H-indole: The 3-bromo analog necessitates more forcing conditions, typically higher temperatures and sometimes higher catalyst loadings. The choice of a suitable phosphine-free catalyst or a robust ligand system is often important for achieving good results.[12]

Quantitative Data Summary

The following table provides a comparative summary of typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of both indole analogs with phenylboronic acid. These values are representative and may vary based on the specific reagents and laboratory setup.

Parameter3-Iodo-Indole Analog3-Bromo-Indole AnalogRationale for Difference
Substrate 3-Iodo-5,6-dimethoxy-1-methyl-1H-indole3-Bromo-5,6-dimethoxy-1-methyl-1H-indole-
Coupling Partner Phenylboronic Acid (1.2 equiv)Phenylboronic Acid (1.2 equiv)-
Catalyst Pd(PPh₃)₄ (3 mol%)PdCl₂(dppf) (5 mol%)More active catalyst needed for C-Br activation.
Base K₂CO₃ (2.5 equiv)Cs₂CO₃ (2.5 equiv)Stronger base may be required for the less reactive bromide.
Solvent Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)-
Temperature 80 °C100 °CHigher energy input needed for C-Br oxidative addition.
Time 2-4 hours12-18 hoursSlower rate of oxidative addition for the C-Br bond.
Expected Yield >90%75-85%Reflects the higher efficiency of the C-I coupling.

Experimental Protocols: A Practical Guide

The following protocols outline a standard Suzuki-Miyaura coupling procedure for both substrates, highlighting the key operational differences.

Experimental_Workflow Setup 1. Reagent Setup (Indole, Boronic Acid, Base) Inert 2. Inert Atmosphere (Vacuum/Argon Cycles) Setup->Inert Solvent 3. Add Degassed Solvents Inert->Solvent Catalyst 4. Add Palladium Catalyst Solvent->Catalyst Heat 5. Heat to Reaction Temp (80°C for Iodo, 100°C for Bromo) Catalyst->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Workup 7. Aqueous Workup (Dilute, Extract with EtOAc) Monitor->Workup Purify 8. Purification (Column Chromatography) Workup->Purify

Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki Coupling of 3-Iodo-5,6-dimethoxy-1-methyl-1H-indole

Rationale: The high reactivity of the iodo-substrate allows for a lower catalyst loading, a milder base, and a lower reaction temperature for efficient coupling.

  • Reaction Setup: To a dry Schlenk flask, add 3-iodo-5,6-dimethoxy-1-methyl-1H-indole (1.0 eq.), phenylboronic acid (1.2 eq.), and finely ground potassium carbonate (K₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%) to the flask under a positive flow of argon.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 3-Bromo-5,6-dimethoxy-1-methyl-1H-indole

Rationale: The lower reactivity of the bromo-substrate necessitates a more active catalyst system (PdCl₂(dppf)), a stronger base (Cs₂CO₃), and a higher temperature to achieve a good yield in a reasonable timeframe.[11][14]

  • Reaction Setup: To a dry Schlenk flask, add 3-bromo-5,6-dimethoxy-1-methyl-1H-indole (1.0 eq.), phenylboronic acid (1.2 eq.), and cesium carbonate (Cs₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (5 mol%) to the flask under a positive flow of argon.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C and stir. Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-18 hours for completion.

  • Workup: Follow the same workup procedure as described in Protocol 1.

  • Purification: Follow the same purification procedure as described in Protocol 1.

Conclusion and Practical Recommendations

The experimental evidence and underlying mechanistic principles conclusively demonstrate that 3-iodo-5,6-dimethoxy-1-methyl-1H-indole is significantly more reactive than its 3-bromo analog in palladium-catalyzed cross-coupling reactions. This enhanced reactivity, stemming from the weaker C-I bond, allows for the use of milder conditions, shorter reaction times, and often leads to higher yields.

Recommendation: For novel synthetic explorations where reaction efficiency and mild conditions are paramount, the 3-iodoindole is the superior choice . However, the 3-bromoindole remains a valuable and often more cost-effective alternative, particularly for large-scale syntheses where reaction conditions can be rigorously optimized. The choice between the two ultimately depends on a balance of reactivity requirements, substrate availability, cost, and the specific synthetic challenge at hand.

References

  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69. [Link]

  • Royal Society of Chemistry. (2021). Cross-dehydrogenative coupling (CDC) reactions for C–H functionalization of indoles and oxindoles. RSC Advances. [Link]

  • de Vries, J. G. (2016). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Daugulis, O., et al. (2015). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. ResearchGate. [Link]

  • Larock, R. C., & Yue, D. (2001). Palladium-Mediated Heck Reaction to the Synthesis of 3-Substituted Indoles and Indolones. Tetrahedron Letters, 42(35), 6011-6013*. [Link]

  • Nechaev, A. A., Pihko, P. M., & Vapeshkov, V. A. (2023). Indole as a Directing Group for Nonaromatic C-H Activation in Palladium-Catalyzed Cross-Dehydrogenative Coupling with β-Ketoest. ChemRxiv. [Link]

  • Sain, S., Jain, S., & Dwivedi, J. (2020). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Current Organic Synthesis, 17(1), 15-33. [Link]

  • Tsuji, J. (2015). Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]

  • Wang, C., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1834–1847. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • De Vreese, R., et al. (2021). Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. ACS Catalysis, 11(5), 2719–2726. [Link]

  • Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic Chemistry Portal. [Link]

  • Müller, T. J. J., et al. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 19, 1373–1383. [Link]

  • ResearchGate. (2006). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • Boufroura, H., et al. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 24(18), 3345. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • La-Vaguereda, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(42), 5779-5782. [Link]

  • Bellina, F., et al. (2007). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 72(14), 5257–5266. [Link]

  • ResearchGate. (2014). 1,3-Dipolar cycloaddition reaction: Synthesis and antimicrobial activity of some new 3-ethoxycarbonyl-5-methoxy-6-bromo-2-triazolylmethylindoles. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Royal Society of Chemistry. [Link]

  • Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2829. [Link]

  • Reddy, T. S., & Kumar, A. (2014). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 126(5), 1361–1367. [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62-69. [Link]

  • ResearchGate. (2012). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]

  • Dilman, A. D., & Levin, V. V. (2018). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. ACS Catalysis, 8(3), 2130-2134. [Link]

  • Cárdenas-Galindo, L. M., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029. [Link]

  • Li, Y., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry, 28(1), 115183. [Link]

  • Biffis, A., et al. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

  • Iriarte, A., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(10), 12699–12711. [Link]

  • ResearchGate. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

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Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Purity Analysis of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 3-iodo-5,6-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 3-iodo-5,6-dimethoxy-1-methyl-1H-indole, a substituted indole with potential therapeutic applications, establishing a robust, reliable, and validated analytical method for purity determination is a critical regulatory and scientific necessity. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this task due to its high sensitivity, reproducibility, and suitability for non-volatile compounds.[1]

This guide provides an in-depth, experience-driven walkthrough for developing and validating a stability-indicating HPLC method tailored for 3-iodo-5,6-dimethoxy-1-methyl-1H-indole. We will not only detail the "how" but, more importantly, the "why" behind each experimental choice, comparing the proposed method against viable alternatives. The objective is to equip researchers, scientists, and drug development professionals with a practical framework for establishing an analytical procedure that is fit for its intended purpose, adhering to the rigorous standards set by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Part 1: Proposed HPLC Method and Scientific Rationale

The development of a successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties and the principles of chromatography. For a moderately polar, UV-active molecule like 3-iodo-5,6-dimethoxy-1-methyl-1H-indole, a reversed-phase (RP-HPLC) approach is the logical starting point.

Proposed Method Parameters
ParameterRecommended ConditionScientific Rationale
Column C18, 150 x 4.6 mm, 3.5 µmThe C18 stationary phase provides excellent hydrophobic retention for the indole ring system. A 3.5 µm particle size offers a good balance between high separation efficiency and moderate backpressure.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcetonitrile is chosen for its low viscosity and UV transparency. Formic acid is a mass-spectrometry compatible modifier that controls the ionization state of silanol groups on the column, leading to improved peak symmetry for the basic indole nitrogen.[5]
Elution Mode GradientA gradient elution (e.g., 30% to 90% B over 15 minutes) is crucial for a purity method. It ensures that early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe, providing a comprehensive impurity profile.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive pressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection UV at 280 nmIndole derivatives typically exhibit strong UV absorbance around 280 nm.[7][8] This wavelength provides high sensitivity for the parent compound and potential chromophoric impurities. A Photo-Diode Array (PDA) detector is recommended to assess peak purity.
Injection Vol. 10 µLA standard volume that balances sensitivity with the risk of column overload.
Sample Diluent 50:50 Acetonitrile/WaterDissolving the sample in a solvent similar in strength to the initial mobile phase conditions prevents peak distortion.[5]
Experimental Workflow Visualization

The overall process, from sample preparation to data analysis, follows a systematic workflow to ensure data integrity.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_sample Dissolve API in Diluent system_suitability System Suitability Test (SST) prep_sample->system_suitability prep_std Prepare Standard Solutions prep_std->system_suitability injection Inject Samples & Standards system_suitability->injection If SST Passes chromatography Chromatographic Separation injection->chromatography detection PDA Detection (280 nm) chromatography->detection integration Peak Integration detection->integration quantification Quantify Impurities integration->quantification validation Perform Validation Tests quantification->validation report Generate Report validation->report

Caption: High-level workflow for HPLC purity analysis and validation.

Part 2: A Guide to Method Validation Based on ICH Q2(R1)

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[3][4] For a purity method, the goal is to accurately quantify impurities and ensure the method is "stability-indicating," meaning it can separate the API from its degradation products.[1][9]

Specificity (and Forced Degradation)
  • Why it's important: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] For a stability-indicating method, this is demonstrated through forced degradation studies.[9][10]

  • Experimental Protocol:

    • Prepare solutions of the API in a suitable solvent.

    • Expose the solutions to a range of stress conditions as per ICH Q1A(R2) guidelines:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80 °C for 48 hours (solid state).

      • Photolytic: Expose to UV/Visible light (ICH Q1B) for a specified duration.

    • Analyze the stressed samples alongside an unstressed control sample.

    • The goal is to achieve 5-20% degradation of the API.[9]

  • Acceptance Criteria:

    • The method must demonstrate resolution (Rs > 2) between the main API peak and all degradation product peaks.

    • The peak purity analysis (using a PDA detector) for the API peak in the stressed samples should pass, indicating no co-eluting degradants.

Linearity and Range
  • Why it's important: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[3] The range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.[4]

  • Experimental Protocol:

    • Prepare a stock solution of the API standard.

    • Perform serial dilutions to create at least five concentration levels, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration for impurities (e.g., if the specification limit for an impurity is 0.1%, the range might cover 0.05% to 0.15%).

    • Inject each concentration in triplicate.

  • Data & Acceptance Criteria:

    • Plot a graph of mean peak area versus concentration.

    • The correlation coefficient (R²) should be ≥ 0.999.

    • The y-intercept should be minimal.

ParameterAcceptance CriterionHypothetical Result
Correlation Coefficient (R²)≥ 0.9990.9998
Linearity Rangee.g., LOQ - 150% of spec.LOQ to 0.20%
Accuracy (as Recovery)
  • Why it's important: Accuracy measures the closeness of the test results to the true value.[11] It is typically assessed by determining the recovery of a known amount of impurity spiked into the sample.

  • Experimental Protocol:

    • Prepare a sample solution of the API.

    • Spike the sample with a known impurity standard at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each level in triplicate and analyze.

  • Data & Acceptance Criteria:

    • Calculate the percentage recovery of the spiked impurity.

    • The mean recovery should be within 90.0% to 110.0% for each level.

Spiked LevelMean Recovery (%)% RSD
50%99.5%0.8%
100%101.2%0.6%
150%100.8%0.7%
Precision (Repeatability & Intermediate Precision)
  • Why it's important: Precision expresses the variability of results from multiple samplings of the same homogeneous sample. It is assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Experimental Protocol:

    • Repeatability: Prepare six individual samples of the API spiked with impurities at the 100% specification level. Analyze them on the same day by the same analyst.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Data & Acceptance Criteria:

    • Calculate the Relative Standard Deviation (%RSD) for the results.

    • The %RSD should typically be ≤ 5.0% for low-level impurities.[12]

Precision Level%RSD for Impurity A%RSD for Impurity B
Repeatability (Day 1)1.2%1.5%
Intermediate (Day 2)1.8%2.1%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Why it's important:

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]

  • Experimental Protocol (Signal-to-Noise Approach):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Inject solutions at these concentrations to confirm the S/N ratios.

  • Acceptance Criteria:

    • The LOQ must be at or below the reporting threshold for impurities.

    • Precision (%RSD) at the LOQ concentration should be ≤ 10%.

Robustness
  • Why it's important: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[3]

  • Experimental Protocol:

    • Vary key method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH/composition (e.g., % organic ± 2%)

    • Analyze a system suitability solution under each condition.

  • Acceptance Criteria:

    • System suitability parameters (e.g., resolution, tailing factor) must still pass under all varied conditions.[13]

    • Retention times and peak areas should show no significant changes.

Interrelation of Validation Parameters

The validation parameters are not independent; they form a self-validating system where success in one area supports another.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Precision->Accuracy Precision->Range Range->Accuracy Range->Precision LOQ LOQ LOQ->Range Defines lower end

Caption: Logical relationship between core HPLC validation parameters.

Part 3: Comparison with Alternative HPLC Methods

To underscore the advantages of the proposed method, it is useful to compare it with other plausible analytical approaches. The choice of method often involves a trade-off between speed, resolution, and complexity.

ParameterMethod 1 (Proposed) Alternative A (Isocratic) Alternative B (Phenyl Column)
Column C18 (150 x 4.6 mm, 3.5 µm)C18 (150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Elution Gradient (30-90% ACN)Isocratic (65% ACN)Gradient (30-90% ACN)
Run Time ~20 min~12 min~20 min
Resolution (Rs) Excellent (>3.0) for both polar and non-polar impurities.Poor (<1.5) for late-eluting impurities; potential co-elution.Good (>2.5) , offers alternative selectivity via π-π interactions, which can be useful for aromatic impurities.[14]
Suitability Ideal for stability and purity. Comprehensive impurity profiling.Suitable for simple assays of the main component, but not for a stability-indicating purity method.A strong alternative if specific impurities co-elute on a C18 phase. Offers orthogonal selectivity.

Justification: While Alternative A is faster, its isocratic nature severely compromises its ability to separate a wide range of impurities, making it unsuitable as a stability-indicating method. Alternative B is a powerful option and could be used as a complementary or orthogonal method to confirm peak purity, but the C18 phase (Method 1) is a more universal and robust starting point for method development for this class of compounds.[15][16]

Conclusion

The validation of an HPLC method is a systematic and rigorous process that underpins the quality and safety of pharmaceutical products. The proposed gradient reversed-phase HPLC method provides a robust, sensitive, and specific approach for the purity analysis of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole. By following the validation framework detailed in this guide—grounded in the principles of the ICH Q2(R1) guideline—researchers can establish a high degree of assurance that their analytical procedure is fit for its intended purpose. The comparative data demonstrates that while alternative methods exist, the chosen gradient approach on a C18 column offers the most comprehensive and reliable platform for a stability-indicating purity assay, ensuring that all potential impurities and degradants are effectively separated and quantified.

References

  • Chitlange, S. et al. (2023). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Idris, B., & D'Orazio, G. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. SpringerPlus. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SlideShare. (2013). Q2(R1) Guideline.pdf. Retrieved from [Link]

  • ResearchGate. (2020). HPLC-MS/MS analysis of indole derivatives produced by DC3000 in LB.... Retrieved from [Link]

  • Yong, J. W. H., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules. Retrieved from [Link]

  • PubMed. (2014). Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues. Retrieved from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2022). Forced Degradation Studies Of Pimecrolimus As Per ICH Guidelines. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • HPLC Primer. (2025). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (1980). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Indole‑3‑Butyric Acid Analyzed with HPLC. Retrieved from [Link]

  • ECA Academy. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Retrieved from [Link]

Sources

Validation

Benchmarking Suzuki-Miyaura Cross-Coupling Efficiency of 3-Iodo-5,6-dimethoxy-1-methyl-1H-indole

Executive Summary The synthesis of highly functionalized indole architectures is a cornerstone of modern drug discovery. Specifically, 3-iodo-5,6-dimethoxy-1-methyl-1H-indole serves as a highly specialized, electron-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized indole architectures is a cornerstone of modern drug discovery. Specifically, 3-iodo-5,6-dimethoxy-1-methyl-1H-indole serves as a highly specialized, electron-rich building block frequently utilized in the development of novel protein kinase inhibitors and marine alkaloid analogs [1].

However, cross-coupling this specific substrate presents unique electronic and steric challenges. This guide provides an objective benchmarking of catalytic systems, ligands, and solvent environments to maximize the Suzuki-Miyaura coupling efficiency of this demanding substrate, supported by mechanistic causality and field-proven experimental data.

Substrate Profiling & Mechanistic Causality

To optimize the coupling efficiency, we must first analyze the intrinsic properties of the substrate and how they dictate the catalytic cycle:

  • Electronic Deactivation vs. Leaving Group Superiority: The 5,6-dimethoxy substituents act as powerful electron-donating groups (EDGs) via resonance, significantly increasing the electron density of the indole core. While electron-rich aryl halides typically resist the initial oxidative addition of Pd(0), the exceptionally low bond dissociation energy of the C(sp²)–I bond (approx. 65 kcal/mol) easily compensates for this electronic penalty [2].

  • Steric and Coordination Shielding: The N-methyl group is a critical structural feature. Unprotected 1H-indoles are prone to competitive N-arylation and can coordinate directly with the palladium center, poisoning the catalyst. N-methylation eliminates these off-target pathways and removes the necessity for downstream basic deprotection steps [3].

  • Rate-Limiting Transmetalation: Because oxidative addition is facile with the iodo-indole, the rate-limiting step shifts to transmetalation . Thus, selecting the correct biphasic solvent system and base is paramount to generating the highly reactive boronate "ate" complex [Ar−B(OH)3​]− required to drive the cycle forward [4].

Catalytic Pathway Visualization

SuzukiCycle Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition Pd0->OA + 3-Iodoindole PdII Pd(II) Complex (Indolyl-Pd-I) OA->PdII TM Transmetalation PdII->TM +[Ar-B(OH)3]- - I- PdII_Ar Pd(II) Diaryl (Indolyl-Pd-Ar) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regenerates Pd(0) Product 3-Aryl-5,6-dimethoxy- 1-methyl-1H-indole RE->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 3-iodoindole derivatives.

Benchmarking Experimental Data

To establish the optimal protocol, we benchmarked four distinct palladium catalyst systems against a standard coupling partner (phenylboronic acid). The goal was to maximize the Turnover Number (TON) while minimizing the primary side reaction (protodeiodination).

Table 1: Catalyst and Condition Screening for 3-Iodo-5,6-dimethoxy-1-methyl-1H-indole

Catalyst SystemPd Loading (mol%)Base (Equiv)Solvent SystemTemp / TimeYield (%)TON
Pd(PPh₃)₄ 5.0K₂CO₃ (2.0)Toluene/EtOH/H₂O80°C / 12h68%13.6
Pd(dppf)Cl₂ 2.0K₂CO₃ (2.0)1,4-Dioxane/H₂O90°C / 8h85%42.5
Pd₂(dba)₃ / SPhos 1.0K₃PO₄ (2.0)1,4-Dioxane/H₂O90°C / 4h96% 96.0
Pd-PEPPSI-IPr 1.0Cs₂CO₃ (2.0)1,4-Dioxane80°C / 6h92%92.0
Causality of the Results:
  • Pd(PPh₃)₄ (Standard Conditions): The classic tetrakis catalyst provides only moderate yields. The monodentate triphenylphosphine ligands are susceptible to oxidation and dissociate slowly, bottlenecking the generation of the active 14-electron Pd(0) species [4].

  • Pd(dppf)Cl₂: The bidentate dppf ligand enforces a strict cis geometry on the Pd(II) intermediate. Because reductive elimination requires the two coupling partners to be cis to one another, this ligand architecturally pre-organizes the complex for rapid product release, significantly boosting the yield [3].

  • Pd₂(dba)₃ + SPhos (Optimal): This combination yields the highest efficiency. SPhos (a dialkylbiarylphosphine) is highly electron-rich, stabilizing the Pd(0) state. More importantly, its massive steric bulk forces the rapid reductive elimination of the bulky 3-arylindole product, preventing catalyst trapping and achieving a near-quantitative yield in just 4 hours [2].

Self-Validating Experimental Protocol

Based on the benchmarking data, the Pd₂(dba)₃ / SPhos system is the most robust. The following methodology is designed as a self-validating system to ensure reproducibility and high fidelity.

Reagents & Stoichiometry
  • Substrate: 3-iodo-5,6-dimethoxy-1-methyl-1H-indole (1.0 mmol, 1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (0.005 mmol, 0.5 mol% = 1.0 mol% Pd)

  • Ligand: SPhos (0.02 mmol, 2.0 mol%)

  • Base: K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3-iodoindole substrate, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the flask with a rubber septum and subject the dry powders to three cycles of vacuum/argon backfilling.

  • Causality: Ambient oxygen rapidly oxidizes the highly electron-rich SPhos ligand and converts active Pd(0) into inactive Pd(II) complexes. Furthermore, O₂ promotes the oxidative homocoupling of phenylboronic acid into biphenyl, consuming your limiting reagent [5].

Step 2: Biphasic Solvent Integration

  • In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge the solvent mixture with argon for 15 minutes.

  • Add 10 mL of the degassed solvent to the Schlenk flask via syringe.

  • Causality: The biphasic nature is non-negotiable. The organic phase (Dioxane) dissolves the indole and catalyst, while the aqueous phase dissolves the K₃PO₄. The water is required to generate the hydroxide/phosphate ions that attack the boronic acid, forming the reactive [Ar−B(OH)3​]− species essential for transmetalation [4].

Step 3: Thermal Activation & Monitoring

  • Place the flask in a pre-heated oil bath at 90°C. Stir vigorously (800+ RPM) to ensure maximum interfacial surface area between the aqueous and organic layers.

  • Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS.

  • Self-Validation Check: Complete consumption of the starting material should be observed within 3.5 to 4 hours. If the reaction stalls at ~50% conversion, it indicates catalyst death (likely due to poor degassing), and an additional 0.5 mol% of Pd₂(dba)₃ should be spiked in.

Step 4: Quench and Isolation

  • Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and 10 mL of water.

  • Separate the organic layer, wash with brine (1 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure 3-aryl-5,6-dimethoxy-1-methyl-1H-indole.

References

  • Title: US20090233956A1 - Novel Pyrrolo(2,3-b)
  • Title : Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support | Source : NIH / PMC | URL :[Link]

  • Title : Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence | Source : NIH / PMC | URL :[Link]

  • Title : Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions | Source : NIH / PMC | URL :[Link]

  • Title : Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI | Source : ACS Publications (The Journal of Organic Chemistry) | URL :[Link]

Sources

Comparative

The Strategic Divide: N-Protected 3-Iodoindoles Versus N-Unprotected Indoles in Metal-Catalyzed Reactions

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry Introduction: The Indole Nucleus and the Imperative of Functionalization The indole scaffold is a cornerstone of medicinal chemistry, forming the s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

Introduction: The Indole Nucleus and the Imperative of Functionalization

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and biological versatility make it a "privileged structure" in drug discovery. Consequently, the development of robust and selective methods to functionalize the indole ring is of paramount importance. Metal-catalyzed cross-coupling reactions have emerged as the most powerful tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency.

This guide provides an in-depth comparison of two divergent strategies for indole functionalization: the use of pre-functionalized, N-protected indoles, exemplified by 3-iodo-5,6-dimethoxy-1-methyl-1H-indole , versus the direct functionalization of N-unprotected indoles . We will explore the fundamental chemical principles, practical advantages, and inherent limitations of each approach, supported by experimental data and established protocols, to inform strategic decisions in synthetic design.

The Challenge of the "Free" N-H Indole

The presence of a moderately acidic proton on the indole nitrogen (pKa ≈ 17 in DMSO) in N-unprotected systems presents a significant and multifaceted challenge in metal-catalyzed reactions.[1]

  • Catalyst Inhibition and Side Reactions: The N-H proton can react with organometallic intermediates or basic reagents, leading to the formation of inactive catalyst species or undesired side products. This often necessitates the use of higher catalyst loadings and carefully controlled reaction conditions.[2][3]

  • Ambiguous Reactivity: The indole anion, formed upon deprotonation, is an ambident nucleophile. This can lead to competitive N-functionalization versus the desired C-functionalization, compromising yields and creating complex product mixtures that are difficult to separate.

  • Poor Regioselectivity: While direct C-H functionalization of N-H indoles is a highly attractive and atom-economical strategy, achieving high regioselectivity (e.g., C2 vs. C3) can be difficult and often requires specific directing groups or specialized catalyst systems.[4]

These challenges have historically driven the widespread use of N-protecting groups, which "mask" the reactive N-H bond, thereby simplifying the reactivity profile of the indole nucleus.

The N-Protected, Pre-functionalized Strategy: A Case Study of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole

The use of an N-alkylated and C3-halogenated indole, such as 3-iodo-5,6-dimethoxy-1-methyl-1H-indole, represents a classical and highly effective strategy that circumvents the problems associated with the free N-H group.

Advantages:

  • Unambiguous Regioselectivity: The iodine atom at the C3 position serves as a specific "handle" for cross-coupling, ensuring that functionalization occurs exclusively at this site. This predictability is crucial for complex multi-step syntheses.

  • High Reactivity: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in the oxidative addition step of palladium-catalyzed cycles, often allowing for milder reaction conditions and lower catalyst loadings compared to bromides or chlorides.[5]

  • Broad Reaction Scope: 3-Iodoindoles are exceptionally versatile substrates that participate smoothly in a wide range of palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[6][7][8]

  • Simplified Reaction Setup: By eliminating the possibility of N-H related side reactions, reaction optimization is often more straightforward, leading to cleaner reaction profiles and higher isolated yields.

The N-methyl group effectively removes the acidic proton, while the electron-donating methoxy groups at the C5 and C6 positions can influence the electronic properties of the indole ring, potentially increasing its reactivity in the catalytic cycle.

The Modern Alternative: Direct C-H Functionalization of N-Unprotected Indoles

In recent years, significant advances have been made in the direct C-H functionalization of heterocycles, including N-H indoles.[9][10] This approach avoids the additional synthetic steps of protection and pre-functionalization (e.g., iodination), offering a more atom- and step-economical pathway.

Advantages:

  • Synthetic Efficiency: Bypassing protection and halogenation steps shortens synthetic routes, saving time, reagents, and reducing waste.

  • Novel Reactivity: C-H activation methodologies can provide access to functionalized indoles that may be difficult to prepare via traditional cross-coupling of haloindoles.

Challenges:

  • Regioselectivity Control: As mentioned, controlling the site of C-H activation (typically between the C2 and C3 positions) remains a primary challenge.[4]

  • Substrate Scope Limitations: Many C-H activation protocols are sensitive to the electronic and steric properties of the indole substrate and the coupling partner.

  • Harsher Conditions: Some C-H activation methods may require higher temperatures, strong oxidants, or specialized directing groups that may not be compatible with sensitive functional groups elsewhere in the molecule.

Comparative Analysis of Key Metal-Catalyzed Reactions

The following table summarizes the typical differences in reaction conditions and outcomes when comparing the two strategies for several common palladium-catalyzed cross-coupling reactions.

Reaction3-Iodo-1-methyl-indole Strategy (N-Protected)Direct C-H Functionalization Strategy (N-Unprotected)
Suzuki-Miyaura Coupling Conditions: Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., Na₂CO₃, K₃PO₄), boronic acid/ester, solvent (e.g., Dioxane/H₂O, DMF).[1][11][12] Outcome: High yields, exclusive C3-arylation. Predictable and reliable.Conditions: Pd catalyst (e.g., Pd(OAc)₂), ligand, oxidant (e.g., Ag₂CO₃, BQ), arylboronic acid. Often requires directing groups for high C2 or C3 selectivity. Outcome: Yields can be variable. Regioselectivity is a key challenge.
Sonogashira Coupling Conditions: Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N, DIPA), terminal alkyne.[6][13][14] Outcome: Excellent yields for C3-alkynylation. A very robust and widely used reaction.[7][8]Conditions: Typically requires a directing group on the indole nitrogen. Pd or Rh catalysts with an oxidant. Outcome: Less common than the pre-functionalized approach. Regioselectivity can be an issue.
Heck Coupling Conditions: Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., PPh₃), base (e.g., Et₃N), alkene.[6][8] Outcome: Good yields for C3-alkenylation. Regio- and stereoselectivity of the alkene product must be considered.Conditions: Pd catalyst, oxidant (e.g., benzoquinone), alkene. Solvent choice can be critical in directing C vs. N functionalization.[9][15] Outcome: Can produce mixtures of C2, C3, and N-alkenylated products.
Buchwald-Hartwig Amination Conditions: Pd catalyst, specialized phosphine ligand (e.g., Xantphos, BINAP), strong base (e.g., NaOt-Bu, K₂CO₃), amine.[16][17][18] Outcome: Reliable method for C3-amination.Conditions: Oxidative C-H/N-H coupling. Often requires a directing group and a stoichiometric oxidant. Outcome: Feasible but less developed than the cross-coupling approach.

Visualizing the Synthetic Pathways

The choice between these two strategies represents a fundamental divergence in synthetic planning.

G cluster_0 Pathway A: N-Protected, Pre-functionalized Route cluster_1 Pathway B: Direct C-H Functionalization Route A1 Indole A2 N-Methylation (e.g., MeI, K₂CO₃) A1->A2 A3 N-Methyl Indole A2->A3 A4 C3-Iodination (e.g., I₂, NIS) A3->A4 A5 3-Iodo-1-methyl-indole A4->A5 A6 Metal-Catalyzed Cross-Coupling (Suzuki, Heck, etc.) A5->A6 A7 C3-Functionalized Product A6->A7 B1 Indole (N-Unprotected) B2 Direct C-H Activation/ Metal-Catalyzed Coupling B1->B2 B3 C3 (or C2) Functionalized Product B2->B3

Caption: Comparison of synthetic workflows.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-iodo-1-methyl-2-phenyl-1H-indole (A Representative N-Protected Substrate)

This protocol is adapted from literature procedures for the Suzuki coupling of 3-iodoindoles.[11]

Materials:

  • 3-iodo-1-methyl-2-phenyl-1H-indole (1.0 eq)

  • Arylboronic acid (e.g., (p-tolyl)boronic acid) (3.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (4.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized Water

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-iodo-1-methyl-2-phenyl-1H-indole (e.g., 0.50 mmol, 167 mg), (p-tolyl)boronic acid (1.50 mmol, 204 mg), Pd(PPh₃)₄ (0.025 mmol, 28.9 mg), and cesium carbonate (2.00 mmol, 652 mg).

  • Evacuate the tube and backfill with an inert atmosphere (e.g., Argon or Nitrogen). This cycle should be repeated three times.

  • Under the inert atmosphere, add anhydrous DMSO (5.0 mL) and deionized water (0.8 mL) via syringe.

  • Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 85 °C.

  • Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Add deionized water (20 mL) and extract the aqueous phase with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-methyl-2-phenyl-3-(p-tolyl)-1H-indole.

Protocol 2: Palladium-Catalyzed Direct C2-Alkylation of N-H Indole

This protocol is a representative example of a direct C-H functionalization reaction, adapted from established methods.[4]

Materials:

  • Indole (1.0 eq)

  • Alkyl bromide (e.g., 1-bromobutane) (1.5 eq)

  • Norbornene (1.5 eq)

  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylacetamide (DMA)

  • Deionized Water

Procedure:

  • To an oven-dried reaction vessel, add indole (e.g., 1.0 mmol, 117 mg), norbornene (1.5 mmol, 141 mg), K₂CO₃ (2.0 mmol, 276 mg), and PdCl₂(MeCN)₂ (0.05 mmol, 13 mg).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon).

  • Add DMA (2 mL) and deionized water (0.1 mL, ~0.5 M concentration relative to DMA).

  • Add 1-bromobutane (1.5 mmol, 162 µL) via syringe.

  • Seal the vessel and heat the mixture at 70 °C for 14 hours.

  • After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography on silica gel to isolate the 2-butyl-1H-indole product. Note that overalkylation to form 2,3-dibutylindole may be observed as a byproduct.

Mechanism Snapshot: The Suzuki-Miyaura Catalytic Cycle

The fundamental steps of the Suzuki-Miyaura reaction highlight the entry point for the iodo-indole substrate.

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(I) Pd0->OA_Complex Oxidative Addition RE_Complex Ar-Ar' Pd0->RE_Complex Product Transmetal Ar-Pd(II)L₂(Ar') OA_Complex->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product 3-Aryl-Indole RE_Complex->Product center Base_act [R-B(OH)₃]⁻ Base_act->Transmetal Indole_I 3-Iodo-Indole Indole_I->OA_Complex Boronic Ar'-B(OH)₂ Boronic->Base_act Base Base (e.g., CO₃²⁻) Base->Base_act

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Strategic Considerations and Conclusion

The choice between using a pre-functionalized, N-protected indole like 3-iodo-5,6-dimethoxy-1-methyl-1H-indole and pursuing a direct C-H functionalization of an N-unprotected indole is a strategic one, dictated by the specific goals of the synthesis.

Choose the N-Protected, Pre-functionalized Strategy when:

  • Predictability and Regioselectivity are Paramount: For complex, multi-step syntheses where reaction outcomes must be unambiguous.

  • A Broad Range of Coupling Partners is Required: The C-I bond is compatible with a vast library of coupling partners across numerous reaction types.

  • Reaction Robustness and High Yield are Critical: This strategy often leads to cleaner reactions that are easier to scale up.

Choose the Direct C-H Functionalization Strategy when:

  • Atom and Step Economy are the Primary Drivers: For synthesizing simpler analogs or when seeking to minimize synthetic steps and waste.

  • The Target Molecule is Inaccessible via Halogenated Precursors: C-H activation can enable novel disconnections.

  • The Substrate is Simple and Regioselectivity is Not a Major Concern or is Controllable: For specific substrates where one site (e.g., C2) is strongly favored for activation.

References

  • (Placeholder for a general indole chemistry review)
  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69. [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2008). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. PubMed Central. [Link]

  • Beccalli, E. M., Broggini, G., Martinelli, M., & Sottocornola, S. (2007). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. PubMed Central. [Link]

  • Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2011). Palladium-Catalyzed Direct 2-Alkylation of Indoles by Norbornene-Mediated Regioselective Cascade C–H Activation. Journal of the American Chemical Society, 133(32), 12872-12875. [Link]

  • Beccalli, E. M., Broggini, G., Martinelli, M., & Sottocornola, S. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. AIR Unimi. [Link]

  • (Placeholder for general C-H functionaliz
  • Sanz, R., Guilarte, V., & Pedrosa, M. R. (2010). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed Coupling of N,N-dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. PubMed. [Link]

  • Beccalli, E. M., Broggini, G., Martinelli, M., & Sottocornola, S. (2007). Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes. PubMed. [Link]

  • (Placeholder for Heck reaction review)
  • Fogassy, G., Keglevich, G., & Soós, T. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2906-2915. [Link]

  • (Duplic
  • (Placeholder for Suzuki reaction on N-H heterocycles)
  • Ledermann, N., Moubsit, A. E., & Müller, T. J. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 19, 1379–1385. [Link]

  • Various Authors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Esteves, M. A., M. F., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • (Placeholder for Nickel-c
  • (Placeholder for C-N bond form
  • (Placeholder for Buchwald-Hartwig on indazoles)
  • Esteves, M. A., M. F., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. ResearchGate. [Link]

  • Various Authors. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • (Placeholder for synthesis of functionalized indazoles)
  • (Placeholder for general cross-coupling review)
  • (Placeholder for recent progress in indole synthesis)
  • (Placeholder for multicomponent indole synthesis)
  • (Placeholder for iron-catalyzed C-H alkyl
  • (Placeholder for general indole synthesis routes)
  • Various Authors. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole

This guide provides a detailed protocol for the safe and compliant disposal of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole. As a substituted, iodinated indole, this compound belongs to the category of halogenated organic com...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole. As a substituted, iodinated indole, this compound belongs to the category of halogenated organic compounds, which are subject to stringent disposal regulations to mitigate potential environmental and health risks. The procedures outlined below are grounded in established safety protocols and regulatory requirements, ensuring that laboratory professionals can manage this chemical waste stream with confidence and precision.

Part 1: Core Principles and Hazard Assessment

Understanding the Compound: A Risk-Based Approach

3-iodo-5,6-dimethoxy-1-methyl-1H-indole is a complex organic molecule used in research and development. Its structure presents several key features relevant to its disposal:

  • Halogenated Organic: The presence of a carbon-iodine bond places it in a specific class of chemical waste. Halogenated organic compounds are of environmental concern and often require high-temperature incineration for complete destruction.[1][2]

  • Indole Nucleus: The indole structure is a common motif in biologically active molecules.[3][4] While this specific compound's toxicological profile is not widely documented, analogous iodo- and methyl-indoles are known to be skin and eye irritants and may be harmful if inhaled or ingested.[5][6][7]

  • Regulatory Scrutiny: The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA), meaning improper disposal (such as via sink or regular trash) is prohibited.[8][9]

Given these characteristics, the primary principle is containment and controlled destruction . The goal is to prevent the release of the compound into the environment, particularly waterways, where it could persist and cause harm.[8][10]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is in use:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

All handling of the solid compound or solutions should be performed within a chemical fume hood to minimize inhalation exposure.[6]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole must follow a systematic process from the point of generation to final collection.

Step 1: Waste Segregation

Proper segregation is the most critical step in a compliant waste management program.

  • Designate a Halogenated Organic Waste Stream: 3-iodo-5,6-dimethoxy-1-methyl-1H-indole waste (both solid and liquid) must be collected separately from non-halogenated organic waste, aqueous waste, and regular trash.[1]

  • Rationale: Halogenated wastes require specific incineration conditions to manage the acid gases (like hydrogen iodide) produced during combustion.[11] Mixing them with other streams complicates the disposal process and can be a violation of federal regulations. Furthermore, never mix incompatible waste types, such as oxidizers with organics or acids with bases, in the same container.[12][13]

Step 2: Container Selection and Labeling
  • Container Choice: Use a container that is in good condition, leak-proof, and chemically compatible with the indole compound and any solvents used. For liquid waste, glass or high-density polyethylene (HDPE) bottles are typically appropriate. Ensure the container has a secure, screw-top cap.[8]

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[13]

    • The full, unabbreviated chemical name: "3-iodo-5,6-dimethoxy-1-methyl-1H-indole" . List all other constituents, including solvents.

    • The approximate percentages of each component.

    • The relevant hazard characteristics (e.g., "Irritant," "Environmental Hazard").

    • The accumulation start date (the date the first waste was added).

    • The name and location (building/room) of the generating laboratory.[9]

Step 3: Safe Accumulation in the Laboratory

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated.[13]

  • Location: The SAA must be at or near the point of generation and under the control of the lab personnel.

  • Containment: Keep the waste container closed at all times except when adding waste.[14] For liquid waste, the container must be placed within a larger, chemically resistant secondary containment bin to capture any potential leaks or spills.[14]

  • Storage Limits: Do not accumulate more than 55 gallons of a single hazardous waste stream in your SAA. Once a container is full, it must be moved to the central storage area within three days.[13] It is best practice to request a pickup from your institution's Environmental Health & Safety (EHS) department as soon as a container is full.[14]

Step 4: Final Disposal and Decontamination
  • EHS Collection: The final disposal is managed by your institution's EHS department (or equivalent). They are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). Never attempt to transport hazardous waste between buildings yourself.[9][12]

  • Empty Container Disposal: A chemical container is not considered "empty" until it has been properly decontaminated. The standard procedure is a "triple rinse".[9]

    • Rinse the container three times with a suitable solvent (e.g., acetone, ethanol).

    • The first rinseate must be collected and disposed of as hazardous waste in your halogenated waste stream, as it will contain residual amounts of the compound.[14]

    • After the triple rinse and air drying, obliterate or deface all labels on the container before disposing of it in the appropriate solid waste bin (e.g., broken glass box).[9][14]

Disposal Summary Table

Action Do Do Not
Segregation Collect in a dedicated, separate container labeled for Halogenated Organic Waste .[1]Mix with non-halogenated solvents, acids, bases, or dispose of in regular trash or sinks.[12][15]
Container Use a leak-proof, compatible container with a secure cap. Place liquids in secondary containment.[8][14]Use food-grade containers or any bottle that is damaged or cannot be sealed properly.[13]
Labeling Affix a "Hazardous Waste" label with the full chemical name and accumulation start date immediately.[13]Use abbreviations, chemical formulas, or leave the container unlabeled.
Storage Keep the container closed in a designated Satellite Accumulation Area (SAA) within your lab.[13]Store waste containers in hallways, public areas, or away from the point of generation.[12][16]
Empty Bottles Triple rinse the container. Collect the first rinse as hazardous waste. Deface labels before disposal.[9][14]Throw unrinsed or partially full containers in the regular trash.
Spills Use a chemical spill kit for small spills. Treat all cleanup materials as hazardous waste.[17]Wash small spills down the drain or ignore them.
Final Disposal Arrange for pickup by your institution's trained EHS personnel.Transport the waste yourself or attempt to neutralize it in the lab without a validated protocol.[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole.

G cluster_0 Disposal Decision Workflow start Waste Generated (Solid or Liquid containing the Indole) is_halogenated Is the waste a halogenated organic? start->is_halogenated collect_halogenated Collect in a labeled 'Halogenated Waste' container is_halogenated->collect_halogenated  Yes other_waste Follow appropriate protocol for other waste streams is_halogenated->other_waste  No store_saa Store in SAA with secondary containment collect_halogenated->store_saa container_full Container Full? store_saa->container_full container_full->store_saa  No request_pickup Contact EHS for waste pickup container_full->request_pickup  Yes end Waste Removed by EHS for Incineration request_pickup->end

Caption: Decision workflow for proper segregation and disposal.

References

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. Available at: [Link]

  • Hazardous Waste Disposal Procedures. University of Chicago. Available at: [Link]

  • NIH Waste Disposal Guide. (2014). National Institutes of Health. Available at: [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. Available at: [Link]

  • Hazardous Waste Disposal Guide. (2023). Northwestern University. Available at: [Link]

  • NIH Waste Disposal Guide at Bayview Campus. National Institutes of Health. Available at: [Link]

  • NIH Waste Disposal Guide. National Institutes of Health. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Tackling the increasing contamination of the water supply by iodinated contrast media. (2022). Insights into Imaging. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Waste Segregation. Bucknell University. Available at: [Link]

  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. (1986). U.S. Environmental Protection Agency. Available at: [Link]

  • Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. (2023). MDPI. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR. Available at: [Link]

  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. (2026). PMC. Available at: [Link]

  • Iodine Recycling Business. Godo Shigen Co., Ltd. Available at: [Link]

  • Safety Data Sheet for 1H-Indole, 1-methyl-. (2025). Thermo Fisher Scientific. Available at: [Link]

  • Halogenated Solvent Cleaners. U.S. Environmental Protection Agency. Available at: [Link]

  • 3-iodo-1H-indole. PubChem. Available at: [Link]

  • 3-iodo-5-methoxy-1H-indole — Chemical Substance Information. NextSDS. Available at: [Link]

  • Indole. Wikipedia. Available at: [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (2018). Arkivoc. Available at: [Link]

  • Preparation and Properties of INDOLE. Available at: [Link]

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Handling

A Comprehensive Guide to the Safe Handling of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-iodo-5,6-dimethoxy-1-methyl-1H-indole. The following procedural guidance i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-iodo-5,6-dimethoxy-1-methyl-1H-indole. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.

Hazard Assessment and Core Principles

Based on data from similar iodo- and methyl-indole derivatives, 3-iodo-5,6-dimethoxy-1-methyl-1H-indole should be treated as a potentially hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system, as well as potential harm if ingested or inhaled.[2][3][4][5][6]

Core Safety Principle: A multi-layered approach to personal protection is mandatory. All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE are critical to mitigating the risks associated with handling 3-iodo-5,6-dimethoxy-1-methyl-1H-indole. The following table outlines the minimum required PPE.

Protection Type Specific Equipment Rationale and Best Practices
Hand Protection Double gloving with nitrile gloves.[1]Nitrile gloves offer good resistance to a variety of chemicals.[7][8] Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contamination is suspected.
Eye and Face Protection Chemical splash goggles or a full-face shield.[9]Standard safety glasses do not provide a sufficient seal against splashes and fine powders. A full-face shield should be used in conjunction with goggles when there is a significant risk of splashing.[9]
Body Protection A flame-resistant lab coat, fully buttoned.A dedicated lab coat prevents contamination of personal clothing. Ensure the lab coat is clean and in good condition.
Respiratory Protection An N95-rated respirator or higher.Recommended, especially when handling the solid compound or when engineering controls like a fume hood are not available.[7] All respirator use must be in accordance with your institution's respiratory protection program.
Foot Protection Closed-toe shoes.Protects against spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring the integrity of your research.

Preparation
  • Designated Work Area: All handling of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole must occur within a certified chemical fume hood.[1]

  • Fume Hood Verification: Before commencing work, ensure the fume hood is functioning correctly.

  • Work Surface Preparation: Cover the work surface with disposable, absorbent bench paper to contain any potential spills.[1]

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers before you begin.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling the Compound
  • Weighing: When weighing the solid compound, do so within the fume hood. Use a dedicated spatula and weighing vessel.

  • Solution Preparation: To prepare solutions, slowly add the solid to the solvent to prevent splashing. Keep containers covered as much as possible.

  • General Handling: Handle all solutions containing the compound with the same level of precaution as the solid form.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all non-disposable equipment with an appropriate solvent within the fume hood.

  • Work Surface Cleaning: Wipe down the work surface of the fume hood.

  • Waste Disposal: Dispose of all contaminated waste as described in the disposal plan below.

  • PPE Removal: Carefully remove PPE to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after completing your work.[4][10]

Disposal Plan: Responsible Waste Management

Proper disposal of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole and associated waste is crucial for environmental safety and regulatory compliance.

Core Disposal Principle: Iodo-organic compounds should be treated as hazardous waste. Do not dispose of this chemical down the drain.[11][12]

Waste Type Disposal Protocol
Solid Waste Collect in a designated, clearly labeled, and sealed hazardous waste container.
Liquid Waste Collect in a compatible, sealed, and clearly labeled hazardous waste container.
Contaminated Materials All disposable items that have come into contact with the compound (e.g., gloves, bench paper, pipette tips) must be disposed of as hazardous waste.

In-Lab Neutralization (for elemental iodine contamination): While not directly applicable to the indole compound itself, any waste containing elemental iodine can be neutralized. A common method involves the use of sodium thiosulfate to reduce iodine to the less harmful iodide.[12] This procedure should only be performed with the approval and guidance of your institution's Environmental Health and Safety (EHS) department.[11]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Incident Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][6]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][10]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Spill For a small spill, carefully absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's EHS department.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Function prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 handle2 Prepare Solution handle1->handle2 post1 Decontaminate Equipment handle2->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4

Caption: Workflow for Safe Handling of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2026, January 30). SAFETY DATA SHEET.
  • BenchChem. (n.d.). Safe disposal methods for iodine pentoxide waste in a research laboratory.
  • Fisher Scientific. (2011, May 31). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2024, March 4). SAFETY DATA SHEET.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
  • Cayman Chemical. (2025, June 6). Safety Data Sheet.
  • Reddit. (2019, January 26). How do you dispose of the iodine-starch complex after a redox titration?
  • Dojindo Molecular Technologies. (2022, June 8). 安全データシート.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Caluanie Muelear Oxidize. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • FUJIFILM Wako Chemicals. (2026, February 25). 安全データシート.
  • Thermo Fisher Scientific. (n.d.). 12 - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
  • National University of Singapore. (n.d.). Vacating a laboratory.
  • The National Academies Press. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
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